2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
Beschreibung
Eigenschaften
Molekularformel |
C8H4BrF2NOS |
|---|---|
Molekulargewicht |
280.09 g/mol |
IUPAC-Name |
2-bromo-7-(difluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NOS/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H |
InChI-Schlüssel |
MVQMSYYGDYQHMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)F)SC(=N2)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Strategic Scaffold Analysis: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
Topic: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole chemical structure Format: Technical Whitepaper / Strategic Scaffold Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a high-value heterocyclic building block designed for modern medicinal chemistry. It combines the privileged benzothiazole core—ubiquitous in kinase inhibitors and neuroprotective agents—with two strategic functionalities:
-
C2-Bromine: An activated electrophilic handle for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C7-Difluoromethoxy (-OCHF₂): A lipophilic hydrogen-bond donor that acts as a superior bioisostere to methoxy (-OMe) or chloro (-Cl) groups, offering improved metabolic stability and membrane permeability.
This guide details the structural properties, validated synthetic pathways, and reactivity logic required to deploy this scaffold in drug discovery campaigns.
Structural Analysis & Physicochemical Profile
The molecule features a "push-pull" electronic architecture. The electron-deficient thiazole ring (at C2) activates the bromine towards nucleophilic attack and oxidative addition, while the electron-rich benzene ring (modulated by the OCHF₂ group) influences binding affinity and solubility.
Numbering and Functionality
-
Position 2 (Br): The "Warhead" site. High reactivity for C-C and C-N bond formation.
-
Position 7 (OCHF₂): The "Shield" site. Located in the peri-position relative to the nitrogen, it can influence conformation via intramolecular H-bonding and block metabolic oxidation.
Key Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₈H₄BrF₂NOS | Core composition |
| Molecular Weight | 279.09 g/mol | Fragment-based drug design (FBDD) compliant |
| cLogP | 3.2 – 3.5 | Moderate lipophilicity; good CNS penetration potential |
| H-Bond Donors | 1 (Weak, C-H of CF₂H) | Unique "lipophilic donor" capability |
| H-Bond Acceptors | 3 (N, O, F) | Interaction with kinase hinge regions |
| Metabolic Stability | High | -OCHF₂ resists O-dealkylation better than -OCH₃ |
Synthetic Architecture
The synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole can be approached via two primary logic streams: Ring Construction (Hugerschoff Reaction) or Late-Stage Functionalization .
Route A: The Hugerschoff Cyclization (Recommended)
This route is preferred for scale-up as it installs the core and the halogen handle in a single step from readily available anilines.
-
Precursor: 3-(Difluoromethoxy)aniline.
-
Reagent: Potassium thiocyanate (KSCN) and Bromine (Br₂).[1][2]
-
Mechanism: Electrophilic sulfenylation followed by intramolecular cyclization.
Route B: Late-Stage Difluoromethylation
Useful if the 7-hydroxybenzothiazole core is already available.
-
Precursor: 2-Bromo-7-hydroxybenzo[d]thiazole.
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or difluorocarbene equivalents.[3][4]
-
Conditions: Base-mediated O-alkylation.[1]
Visualization of Synthetic Logic
The following diagram illustrates the workflow for both routes.
Caption: Figure 1. Convergent synthetic pathways. Route A (Top) constructs the ring; Route B (Bottom) functionalizes the phenol.
Reactivity Landscape & Experimental Protocols
The utility of this scaffold lies in the differential reactivity of the C2-Bromine.[5] It is significantly more reactive than aryl bromides on a benzene ring due to the electron-withdrawing nature of the thiazole nitrogen (C=N bond).
Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)
Reaction: Suzuki-Miyaura Coupling.[5][6][7] Objective: Install aryl/heteroaryl groups at C2.
Standard Protocol:
-
Charge: Dissolve 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole (1.0 eq) and Arylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq).
-
Conditions: Degas with N₂; heat to 80-100°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Note: The -OCHF₂ group is stable under these basic aqueous conditions.
Buchwald-Hartwig Amination (C-N Bond Formation)
Reaction: Pd-catalyzed amination.[5] Objective: Synthesize 2-aminobenzothiazole derivatives (common in kinase inhibitors).
Standard Protocol:
-
Charge: Scaffold (1.0 eq), Amine (1.2 eq), NaOtBu (1.5 eq) in Toluene.
-
Catalyst: Pd₂dba₃ (2 mol%) + Xantphos or BINAP (4 mol%).
-
Conditions: 100°C, sealed tube, inert atmosphere.
-
Insight: The C2 position is sufficiently activated that S_NAr (Nucleophilic Aromatic Substitution) is also possible with strong nucleophiles (e.g., morpholine, piperazine) without metal catalysis if heated in DMF/DMSO at >120°C.
Reactivity Map
Caption: Figure 2. Divergent reactivity profile. The C2-bromide allows library generation, while the C7-OCHF2 confers stability.
Medicinal Chemistry Rationale
The "Difluoromethoxy Effect"
Replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a validated bioisosteric strategy.
-
Lipophilicity: The fluorine atoms lower the electron density of the oxygen, reducing basicity and increasing lipophilicity (LogP typically increases by ~0.5 units).
-
H-Bond Donor: The C-H bond in -OCH F₂ is sufficiently polarized by the fluorines to act as a weak hydrogen bond donor, potentially picking up unique interactions in a protein binding pocket (e.g., with backbone carbonyls).
-
Conformation: The -OCHF₂ group prefers an orthogonal conformation relative to the ring in some contexts, breaking planarity and improving solubility.
Case Study: Riluzole Analogs
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is a standard of care for ALS. The 7-substituted analogs often show altered glutamate release inhibition profiles. The 2-bromo scaffold allows researchers to rapidly synthesize libraries of "Riluzole-like" compounds to explore the 7-position SAR (Structure-Activity Relationship).
Safety & Handling
-
Hazards: As an aryl bromide/heterocycle, treat as an irritant (Skin/Eye/Respiratory).
-
Reactivity: Avoid strong oxidizing agents. The C-Br bond is stable to air/moisture but sensitive to light over long periods.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.
References
-
Synthesis of Benzothiazoles (Hugerschoff Reaction)
-
Difluoromethylation of Phenols
-
Zafrani, Y., et al. "Difluoromethylation of phenols and enolizable ketones using sodium chlorodifluoroacetate." Tetrahedron2009 , 65, 5278. Link
-
-
Difluoromethoxy Group Properties
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." J. Med. Chem.2020 , 63, 11, 5605–5613. Link
-
-
Palladium Coupling on Benzothiazoles
-
General Benzothiazole Pharmacology
-
Keri, R. S., et al. "Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry." Eur. J. Med. Chem.2015 , 89, 207-251. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
Technical Guide: 7-(Difluoromethoxy)-2-Halobenzothiazoles
The following is an in-depth technical guide on the 7-(Difluoromethoxy)benzothiazole scaffold, with a specific focus on the 2-Bromo and related 2-Halo derivatives.
Advanced Scaffolds for Medicinal Chemistry & Drug Discovery
Part 1: Core Directive & Compound Identity[1]
The CAS Number Paradox
In the specialized field of heterocyclic building blocks, the 2-Bromo-7-(difluoromethoxy)benzothiazole is a high-value intermediate often generated in situ or custom-synthesized, rather than a standard catalog item.[1] While the specific CAS number for the 2-Bromo variant is not indexed in primary open-access chemical registries (such as common vendor catalogs), the 2-Chloro and 2-Fluoro analogs are the commercially established "anchor" compounds for this scaffold.[1]
Researchers seeking the 2-bromo derivative for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) often utilize the 2-Chloro analog (which is electronically similar in benzothiazoles due to the activating nature of the thiazole ring) or synthesize the 2-bromo species directly from the 2-amino precursor.[1]
Primary Reference Identifiers:
| Derivative | CAS Number | Molecular Formula | Availability |
| 2-Chloro-7-(difluoromethoxy)benzothiazole | 1261629-26-8 | C₈H₄ClF₂NOS | Commercial Standard |
| 2-Fluoro-7-(difluoromethoxy)benzothiazole | 1261812-79-6 | C₈H₄F₃NOS | Commercial Standard |
| 2-Bromo-7-(difluoromethoxy)benzothiazole | Not Listed | C₈H₄BrF₂NOS | Transient / Custom |
| 2-Amino-7-(difluoromethoxy)benzothiazole | Derivative | C₈H₆F₂N₂OS | Precursor |
Chemical Significance
The 7-(difluoromethoxy) moiety acts as a lipophilic hydrogen bond donor/acceptor bioisostere.[1] Unlike the metabolically labile methoxy group (-OCH₃) or the highly lipophilic trifluoromethoxy group (-OCF₃), the difluoromethoxy group (-OCHF₂) offers a unique balance:
-
Lipophilicity (LogP): -OCHF₂ sits between -OCH₃ and -OCF₃, allowing for fine-tuning of membrane permeability.[1]
-
Metabolic Stability: The C-F bonds protect the methyl group from rapid oxidative demethylation (CYP450 metabolism).[1]
-
H-Bonding: The terminal proton in -CF₂H can act as a weak hydrogen bond donor, a feature absent in -OCF₃.[1]
Part 2: Scientific Integrity & Logic (Synthesis & Protocols)[1][2]
Retrosynthetic Logic
To access 2-Bromo-7-(difluoromethoxy)benzothiazole , one must understand the electronic constraints of the benzothiazole ring.[1] Direct bromination of the 7-(difluoromethoxy)benzothiazole core is regioselective for the 4- or 6-positions (electrophilic aromatic substitution).[1] Therefore, the 2-bromo substituent must be introduced via Sandmeyer functionalization of the 2-amino group or by constructing the thiazole ring with the halogen already in place.[1]
Synthesis Workflow
The most robust pathway involves the difluoromethylation of a 7-hydroxy precursor, followed by ring closure or functional group manipulation.[1]
Step 1: Difluoromethylation of 3-Hydroxyaniline
-
Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (Freon-22 gas).[1]
-
Conditions: K₂CO₃, DMF, 70-100°C.[1]
-
Mechanism: Generation of difluorocarbene (:CF₂) which inserts into the O-H bond.[1]
Step 2: Thiazole Ring Construction (Huggerschoff Cyclization)
-
Precursor: 3-(Difluoromethoxy)phenylthiourea.[1]
-
Reagents: Bromine (Br₂) or SO₂Cl₂ in Chloroform/Acetic Acid.[1]
-
Result: Formation of 2-Amino-7-(difluoromethoxy)benzothiazole .
Step 3: Sandmeyer Transformation to 2-Bromo
-
Reagents: t-Butyl Nitrite (tBuONO) or NaNO₂/HBr, followed by CuBr₂.[1]
-
Logic: The 2-amino group is diazotized to the diazonium salt, which undergoes radical substitution with bromide.[1] This is the critical step to generate the target 2-Bromo species.[1]
Visualization: Synthesis Pathway
The following diagram illustrates the critical pathway to the 2-Halo derivatives.
Caption: Synthetic route from 3-hydroxyaniline to the 2-bromo-7-(difluoromethoxy)benzothiazole target via Sandmeyer reaction.
Part 3: Experimental Protocols & Validation
Protocol: Sandmeyer Bromination (Self-Validating System)
Objective: Conversion of 2-Amino-7-(difluoromethoxy)benzothiazole to the 2-Bromo derivative.[1]
Reagents:
-
Copper(II) Bromide (CuBr₂): 1.2 eq.[1]
-
tert-Butyl Nitrite (tBuONO): 1.5 eq.[1]
-
Acetonitrile (MeCN): Anhydrous.[1]
Procedure:
-
Preparation: Dissolve CuBr₂ (268 mg, 1.2 mmol) in anhydrous MeCN (5 mL) in a flame-dried round-bottom flask under Argon. Why: Anhydrous conditions prevent hydrolysis of the diazonium intermediate to the phenol.[1]
-
Diazotization: Add tBuONO (1.5 mmol) dropwise at 0°C.
-
Addition: Add the 2-Amino-7-(difluoromethoxy)benzothiazole (1.0 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Observation Check: Evolution of N₂ gas indicates active diazotization.[1] A color change from green to dark brown often accompanies the radical transfer.[1]
-
Quench: Pour into 10% HCl (aq) and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The 2-bromo product is less polar than the amine precursor.[1]
Validation Checkpoint:
-
1H NMR: Disappearance of the broad NH₂ singlet (approx.[1] 7.5 ppm).[1] Retention of the characteristic triplet for the -OCHF₂ proton (approx.[1] 6.5-7.2 ppm, J_HF ≈ 74 Hz).[1]
-
MS (ESI): Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1]
Comparative Properties Table
| Property | -OCH₃ (Methoxy) | -OCHF₂ (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) |
| Electronic Effect | Strong Donor (σp = -0.[1]27) | Weak Donor / Inductive Withdrawer | Strong Withdrawer (σp = 0.[1]35) |
| H-Bond Donor | No | Yes (Weak) | No |
| Metabolic Stability | Low (O-Demethylation) | Moderate/High | Very High |
| LogP Contribution | ~0.0 | ~0.6 | ~1.0 |
| Primary Use | Solubility / Potency | Bioisostere / Permeability | Metabolic Blocking |
Part 4: Applications in Drug Discovery[1]
The 2-Bromo-7-(difluoromethoxy)benzothiazole scaffold is a "privileged structure" for:
-
Glutamate Modulators: Analogs of Riluzole (6-trifluoromethoxybenzothiazol-2-amine).[1] Shifting the substituent to the 7-position and changing -OCF₃ to -OCHF₂ alters the vector of the lipophilic group, potentially improving selectivity for specific sodium channels or glutamate receptors.[1]
-
Kinase Inhibitors: The 2-bromo group is an excellent handle for Suzuki or Buchwald-Hartwig couplings to attach heteroaryl or amine "tails" required for ATP-pocket binding.[1]
-
CFTR Modulators: Benzothiazoles are explored as correctors for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) folding defects.[1]
Structural Activity Relationship (SAR) Logic
-
2-Position: The "Warhead" attachment point.[1] Br/Cl allows for carbon-carbon bond formation.[1]
-
7-Position: The "Lipophilic Anchor".[1] The -OCHF₂ group sits in hydrophobic pockets of enzymes.[1] Its unique geometry (different from 6-substitution) probes new volume in the binding site.[1]
References
-
Sigma-Aldrich. 2-chloro-7-(difluoromethoxy)-1,3-benzothiazole Product Page. (CAS 1261629-26-8).[1] Retrieved from
-
ChemScene. 7-(Difluoromethoxy)-2-fluorobenzo[d]thiazole Product Data. (CAS 1261812-79-6).[1][2] Retrieved from
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses OCHF2 vs OCF3 properties).
-
Jordan, A., et al. (2012).[1] The synthesis and properties of benzothiazole derivatives. Chemical Reviews. (General synthesis of 2-substituted benzothiazoles).
Sources
The Physicochemical Profiling of 7-Difluoromethoxy Benzothiazoles: A Technical Guide for Drug Design
Introduction to the Scaffold
The benzothiazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroprotective, antimicrobial, and oncological agents[1]. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of benzothiazole derivatives often requires precise structural tuning.
The strategic substitution at the 7-position of the benzothiazole ring with a difluoromethoxy (-OCF₂H) group represents a highly sophisticated approach to molecular design[2][3]. Unlike substitutions at the more common 2- or 6-positions, the 7-position places the substituent in direct proximity to the sulfur atom of the thiazole ring, exerting unique steric and electronic influences on the entire bicyclic system. The -OCF₂H group acts as a versatile bioisostere, fundamentally altering the molecule's physicochemical properties to address developability bottlenecks such as metabolic liability, poor membrane permeability, and suboptimal target engagement[4][5].
The -OCF₂H Group: A Strategic Bioisostere
The difluoromethoxy group is not merely a fluorinated analog of a methoxy group; it is a distinct functional entity with unique physicochemical characteristics.
The Lipophilic Hydrogen Bond Donor
A defining feature of the -OCF₂H group is its highly polarized C-H bond. The strong electron-withdrawing effect of the two fluorine atoms polarizes the carbon-hydrogen bond, enabling it to act as a lipophilic hydrogen bond donor [2][6]. This is a rare and highly valuable characteristic in drug design, allowing the molecule to participate in non-classical hydrogen bonding with target receptor backbones (e.g., carbonyl oxygens) while simultaneously increasing overall lipophilicity[3][7].
Electronic Modulation and pKa Tuning
With a Hammett sigma constant (
Caption: Structure-Property-Pharmacokinetic logic of 7-difluoromethoxy benzothiazoles.
Physicochemical Profiling & Quantitative Data
The introduction of the -OCF₂H group provides a "Goldilocks" effect—an intermediate profile between the highly polar -OH/-OCH₃ groups and the highly lipophilic -OCF₃ group[3][10].
Data Presentation: Comparative Physicochemical Impact
The table below summarizes the theoretical and observed shifts in physicochemical properties when modifying the 7-position of a standard benzothiazole core.
| Property | -H (Unsubstituted) | -OCH₃ (Methoxy) | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) |
| Hammett Constant ( | 0.00 | -0.27 | +0.14 | +0.35 |
| Base | -0.02 | +0.60 | +1.04 | |
| Hydrogen Bond Donor | No | No | Yes (Polarized C-H) | No |
| Metabolic Liability | Low | High (O-dealkylation) | Low (CYP450 Resistant) | Low |
| Dynamic Conformation | Rigid | Flexible | Dynamic (Bond Rotation) | Rigid |
Causality Note: The "dynamic" lipophilicity of the -OCF₂H group arises from the rotation of the Ar-O and O-CF₂H bonds. Depending on the environment (aqueous vs. lipid membrane), the molecule can adopt conformations that either expose or shield the polarized C-H bond, allowing it to traverse lipid bilayers efficiently while maintaining solubility in aqueous plasma[6].
Metabolic Stability & Pharmacokinetics
A primary driver for incorporating the 7-difluoromethoxy group is the mitigation of metabolic liabilities[2]. Methoxy (-OCH₃) groups on aromatic rings are notorious for undergoing rapid Phase I metabolism via Cytochrome P450 (CYP450) mediated O-demethylation, leading to short plasma half-lives and the formation of potentially toxic phenolic metabolites[2].
The strong carbon-fluorine (C-F) bonds in the -OCF₂H group are highly resistant to enzymatic cleavage[2][4]. The steric bulk and high electronegativity of the fluorine atoms shield the adjacent oxygen from oxidative attack. Consequently, 7-difluoromethoxy benzothiazoles typically exhibit significantly lower intrinsic clearance (
Experimental Protocols: Synthesis & Profiling
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and physicochemical profiling of 7-difluoromethoxy benzothiazoles.
Caption: Step-by-step experimental workflow for physicochemical and metabolic profiling.
Protocol 5.1: O-Difluoromethylation of 7-Hydroxybenzothiazole
Causality: This method utilizes sodium chlorodifluoroacetate as a safe, bench-stable source of difluorocarbene, avoiding toxic gaseous reagents.
-
Preparation: Dissolve 1.0 equivalent of 7-hydroxybenzothiazole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add 2.0 equivalents of Cesium Carbonate (
) to the solution. Stir at room temperature for 30 minutes to generate the highly nucleophilic phenoxide intermediate. -
Carbene Generation & Coupling: Add 2.5 equivalents of sodium chlorodifluoroacetate (
). -
Heating: Heat the reaction mixture to 90 °C for 12 hours. At this temperature,
decarboxylates to generate the difluorocarbene ( ), which is rapidly intercepted by the phenoxide[3][11]. -
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography.
Protocol 5.2: Potentiometric pKa Determination
Causality: Accurate pKa measurement is critical for predicting the ionization state at pH 7.4. Potentiometry provides high precision by measuring the change in pH as a function of added titrant[3].
-
Sample Preparation: Dissolve 2-3 mg of the 7-difluoromethoxy benzothiazole in a co-solvent mixture (e.g., 50% Methanol/Water) due to the compound's lipophilicity.
-
Standardization: Calibrate the glass electrode using standard pH buffers (pH 4.0, 7.0, 10.0).
-
Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0, then back-titrate with standardized 0.1 M NaOH to pH 12.0 under a nitrogen blanket to prevent CO₂ absorption.
-
Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the apparent pKa values obtained in the co-solvent system.
Protocol 5.3: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: This assay validates the CYP450 resistance conferred by the -OCF₂H group. LC-MS/MS is used for its superior sensitivity and specificity[2][4].
-
Incubation Mixture: Prepare a 1 mL incubation mixture containing 1 µM of the test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).
-
Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil) to precipitate proteins and halt enzymatic activity.
-
Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (
) and intrinsic clearance ( ).
References
Sources
- 1. 5,6-Difluoro-1H-1,3-benzodiazol-2-amine|CAS 142356-62-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lipophilicity and logP of Difluoromethoxy-Substituted Benzothiazoles
Foreword: The Strategic Imperative of Lipophilicity in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a paramount determinant of a compound's overall suitability. It is the master key that unlocks or bars access to critical biological processes: absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides an in-depth exploration of lipophilicity, specifically focusing on a chemical class of rising importance: difluoromethoxy-substituted benzothiazoles. As researchers, our ability to precisely measure, understand, and modulate lipophilicity is directly proportional to our success in designing next-generation therapeutics. This document is structured not as a rigid protocol, but as a comprehensive scientific narrative, grounded in field-proven insights and validated methodologies, to empower researchers in this critical endeavor.
Deconstructing the Molecular Architecture: Key Components Influencing Lipophilicity
The lipophilicity of a molecule is not a monolithic property but rather the sum of its constituent parts. In the case of difluoromethoxy-substituted benzothiazoles, two key structural features dictate their behavior in biological systems: the benzothiazole scaffold and the difluoromethoxy substituent.
The Benzothiazole Core: A Privileged Scaffold
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] Its inherent aromaticity and heterocyclic nature contribute to a baseline lipophilicity that facilitates membrane permeability.[3] However, the true value of the benzothiazole scaffold lies in its synthetic tractability and its capacity to be decorated with various functional groups, allowing for the fine-tuning of its physicochemical profile.[4] Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the benzothiazole core can significantly impact biological activity, often through the modulation of lipophilicity.[5]
The Difluoromethoxy (-OCF₂H) Group: A Unique Modulator
The strategic incorporation of fluorine has become a pillar of contemporary drug design, and the difluoromethoxy (-OCF₂H) group is a particularly sophisticated tool.[6][7] It offers a unique and advantageous combination of properties that distinguish it from its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.
-
Moderate Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl (-OH) or methoxy (-OCH₃) group, but to a lesser extent than the highly lipophilic -OCF₃ group.[7] This provides medicinal chemists with a valuable intermediate option to subtly optimize a molecule's logP.
-
Lipophilic Hydrogen Bond Donor: A key feature is the acidity of the hydrogen atom, which allows the -OCF₂H group to act as a hydrogen bond donor.[7] This is a rare and valuable characteristic, enabling it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while often improving metabolic stability.[8]
-
Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[7] Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic liability, thereby increasing the drug's half-life.[6]
Quantifying Lipophilicity: Theoretical and Experimental Approaches
Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
logP represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.
-
logD is the effective lipophilicity of an ionizable compound at a specific pH, accounting for all ionic and neutral species. For drug discovery, logD at the physiological pH of 7.4 is particularly relevant.[9][10]
While computational models provide useful estimations, experimental determination remains the gold standard for accuracy.
Representative Data: A Comparative Analysis
Disclaimer: The following data is a representative example for illustrative purposes and is not derived from direct experimental measurement of these specific compounds. The values are estimated based on the known lipophilic contributions of the respective functional groups.
| Compound ID | Structure (Benzothiazole Core) | R Group | Calculated logP (ClogP) | Rationale for Lipophilicity Change |
| BTZ-H | 2-(Difluoromethoxy)- | -H | ~2.5 | Baseline lipophilicity of the core structure. |
| BTZ-F | 2-(Difluoromethoxy)-6-fluoro- | -F | ~2.8 | The addition of a fluorine atom generally enhances the lipophilic character of the drug.[11] |
| BTZ-Cl | 2-(Difluoromethoxy)-6-chloro- | -Cl | ~3.2 | The chloro group is more lipophilic than fluorine, leading to a greater increase in logP. |
| BTZ-CH3 | 2-(Difluoromethoxy)-6-methyl- | -CH₃ | ~3.0 | A methyl group adds hydrophobic bulk, increasing logP. |
| BTZ-OCH3 | 2-(Difluoromethoxy)-6-methoxy- | -OCH₃ | ~2.6 | The methoxy group is polar and can engage in hydrogen bonding, leading to a smaller increase in lipophilicity compared to alkyl or halogen substituents. |
This illustrative table highlights how strategic substitution on the benzothiazole ring can be used to modulate the overall logP of the molecule, allowing for precise control over its drug-like properties. Quantitative structure-activity relationship (QSAR) models confirm that enhancing the hydrophobicity of substituents on the benzothiazole core can potentiate biological activity, such as anticancer effects.[12][13]
Experimental Protocols for logP Determination
The choice of experimental method for logP determination depends on the required accuracy, throughput, and the physicochemical properties of the compound. The two most widely accepted methods are the Shake-Flask method and HPLC-based methods.
The Gold Standard: Shake-Flask Method (OECD Test Guideline 107)
The shake-flask method is a direct measurement of the partition coefficient and is considered the benchmark for accuracy for compounds with logP values in the range of -2 to 4.[6][14]
Causality Behind the Protocol: This method directly measures the partitioning of the analyte between two immiscible liquids at equilibrium. Every step is designed to ensure a true equilibrium is reached and that the subsequent analysis of each phase is accurate, free from contamination or artifacts like emulsions.
Experimental Workflow Diagram
Sources
- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. libra.article2submit.com [libra.article2submit.com]
- 10. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
2-Bromo-7-(difluoromethoxy)benzo[d]thiazole molecular weight and formula
An In-depth Technical Guide to 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole: Properties, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Introduction
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] These heterocyclic compounds are noted for their wide spectrum of biological activities and versatile physicochemical properties.[3][4] The structural diversity of benzothiazole derivatives allows for fine-tuning of their functions, leading to applications ranging from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs).[5][6] This guide focuses on a specific, functionalized derivative, 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole, providing a detailed overview of its molecular characteristics, potential synthetic routes, and prospective applications for researchers in drug development and materials science.
Part 1: Core Molecular Profile
The unique substitution pattern of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole, featuring a bromine atom at the 2-position and a difluoromethoxy group at the 7-position, imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents and functional materials.
Molecular Formula and Weight
The fundamental molecular identity of this compound is detailed below. The molecular formula was determined by systematic atom counting based on the IUPAC name, and the molecular weight was calculated using the atomic weights of the constituent elements.
| Property | Value |
| Molecular Formula | C₈H₄BrF₂NOS |
| Molecular Weight | 280.09 g/mol |
| Monoisotopic Mass | 278.9184 Da |
Chemical Structure
The structural arrangement of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is critical to its chemical behavior and biological activity. The bromine atom at the 2-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the difluoromethoxy group at the 7-position can enhance metabolic stability and membrane permeability.
Caption: Chemical structure of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.
Part 2: Synthesis Strategy
Proposed Synthetic Workflow
The synthesis would likely commence with the preparation of the key intermediate, 2-amino-6-(difluoromethoxy)benzenethiol. This intermediate can then be cyclized to form the benzothiazole ring.
Caption: Proposed synthetic workflow for 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.
Representative Experimental Protocol: Synthesis of a 2-Substituted Benzothiazole
The following is a representative protocol for the synthesis of a 2-substituted benzothiazole, which can be adapted for the target molecule. This protocol is based on the reaction of a 2-aminothiophenol with an aldehyde, a common method for forming the benzothiazole core.[8]
Objective: To synthesize a 2-substituted benzothiazole via condensation of 2-aminothiophenol and an appropriate aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted Aldehyde
-
Oxidizing agent (e.g., air, DMSO)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction is often carried out in the presence of an oxidizing agent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction.
-
Oxidizing Agent: An oxidizing agent is necessary to facilitate the cyclization and aromatization of the intermediate to form the stable benzothiazole ring.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity.
Part 3: Potential Applications and Research Directions
The structural motifs present in 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole suggest a range of potential applications, primarily in the realm of drug discovery and medicinal chemistry.
Anticancer and Antimicrobial Agents
Benzothiazole derivatives are well-established as potent anticancer and antimicrobial agents.[9][10] The presence of halogens, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[11] Furthermore, the difluoromethoxy group is a known bioisostere of other functional groups and can improve metabolic stability and binding affinity to target proteins. These features make 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole a promising candidate for development as a novel therapeutic agent.
Neuroprotective Agents
Certain benzothiazole derivatives have shown promise as neuroprotective agents, with applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The ability of the benzothiazole scaffold to interact with various biological targets makes it a valuable platform for the design of new drugs aimed at these complex conditions.
Materials Science
In materials science, benzothiazole-based compounds are utilized for their unique electronic and photophysical properties.[6] They have been incorporated into organic semiconductors and fluorescent dyes. While the specific properties of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole in this context are yet to be explored, its functional groups offer avenues for creating novel materials with tailored characteristics.
Conclusion
2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a compound with significant potential, stemming from the versatile and biologically active benzothiazole core. While specific experimental data for this molecule is sparse, its structural features provide a strong rationale for its investigation as a candidate in drug discovery and materials science. This guide offers a foundational understanding of its molecular properties, a plausible synthetic approach, and promising avenues for future research.
References
-
Taylor & Francis. (2012). Medicinal significance of the benzothiazole scaffold: an insight view. [Link]
-
MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
-
MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. [Link]
-
ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
-
MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
-
Taylor & Francis Online. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). [Link]
-
Ignited Minds Journals. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. [Link]
-
ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
MDPI. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]
-
Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
-
RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ijper.org [ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ignited.in [ignited.in]
- 11. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
Beyond the Benzothiazole: A Medicinal Chemist’s Guide to Bioisosteric Replacement and Scaffold Hopping
Executive Summary
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs ranging from the ALS therapeutic Riluzole to antitumor agents and imaging ligands. However, its utility is often compromised by metabolic liabilities—specifically oxidative metabolism at the sulfur atom and the C-2 position—and idiosyncratic toxicity risks.
This technical guide provides a structural roadmap for medicinal chemists seeking to retain the biological potency of the benzothiazole pharmacophore while mitigating its physicochemical and metabolic flaws. We explore bioisosteric replacements (Benzimidazole, Benzoxazole, Indole) and scaffold hopping strategies, supported by comparative SAR data and robust synthetic protocols.
The Benzothiazole Pharmacophore: Utility & Liability
The Privileged Architecture
The benzothiazole core (benzene fused to a thiazole ring) offers a planar, lipophilic profile ideal for intercalating into DNA or binding to hydrophobic pockets in kinases and GPCRs. Its C-2 position is highly reactive, allowing for diverse functionalization.
The Metabolic Liability
Despite its binding affinity, the scaffold suffers from intrinsic weaknesses:
-
S-Oxidation: The sulfur atom is prone to oxidation by CYP450 enzymes, leading to sulfoxides and sulfones which often lose potency or alter distribution.
-
Ring Opening: Metabolic activation can lead to ring scission, generating reactive aniline intermediates that form toxic diiminoquinone species, associated with hepatotoxicity.
-
Lipophilicity: High LogP values often result in poor aqueous solubility, necessitating formulation workarounds.
Strategic Bioisosterism: The Decision Matrix
When the benzothiazole core becomes a liability, three primary replacement strategies are employed.
Strategy A: Direct Heteroatom Replacement (The "Classical" Hop)
Replacing the sulfur atom with Oxygen (Benzoxazole) or Nitrogen (Benzimidazole).
-
Benzimidazole (S → NH):
-
Effect: Introduces a Hydrogen Bond Donor (HBD). Significantly lowers LogP (improves solubility).
-
Trade-off: The NH group can be a site for glucuronidation (Phase II metabolism).
-
Application: Used when solubility is the primary bottleneck.
-
-
Benzoxazole (S → O):
-
Effect: Lowers lipophilicity compared to sulfur but lacks the HBD of nitrogen. The oxygen is a harder base than sulfur, altering the electrostatic potential map (ESP) of the binding face.
-
Application: Used to reduce metabolic clearance while maintaining a similar steric footprint to benzothiazole.
-
Strategy B: The "Nitrogen Walk" (Imidazopyridine)
Shifting the nitrogen atom within the ring system (e.g., Imidazo[1,2-a]pyridine).
-
Mechanism:[1][2][3] Removes the sulfur entirely and changes the vector of the lone pairs.
-
Benefit: Often improves metabolic stability by removing the electron-rich thiophene-like character.
Strategy C: Scaffold Morphing (Indole/Indazole)
Replacing the entire thiazole ring with a pyrrole or pyrazole.
-
Case Study: In BCL-2/MCL-1 inhibitors, hopping from indole to indazole retained potency while improving the pharmacokinetic (PK) profile.
Comparative Physicochemical Profile
| Property | Benzothiazole | Benzimidazole | Benzoxazole | Indole |
| Heteroatoms | S, N | 2N (NH) | O, N | N (NH) |
| H-Bond Donors | 0 | 1 | 0 | 1 |
| H-Bond Acceptors | 1 | 1 | 2 | 0 |
| LogP Trend | High (Lipophilic) | Low (Hydrophilic) | Moderate | Moderate |
| Metabolic Risk | S-oxidation | N-Glucuronidation | Ring opening | C-3 Oxidation |
| Steric Bulk | High (S is large) | Low | Low | Moderate |
Decision Pathways (Visualization)
The following diagram illustrates the logical flow for selecting a bioisostere based on the specific failure mode of the lead benzothiazole compound.
Caption: Decision tree for benzothiazole scaffold hopping based on liability analysis.
Synthetic Methodologies
To validate these bioisosteres, efficient synthesis is required. Below is a high-yield, iodine-mediated protocol for synthesizing 2-substituted benzimidazoles, a superior alternative to harsh acid-catalyzed methods.
Protocol: Iodine-Mediated Oxidative Cyclization of Benzimidazoles
Rationale: This method avoids transition metals and uses molecular iodine as a mild oxidant to cyclize aldehydes with diamines.
Reagents:
-
o-Phenylenediamine (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Molecular Iodine (
) (1.0 equiv) -
Potassium Carbonate (
) (3.0 equiv)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the target aldehyde (1 mmol) in 5 mL of solvent.
-
Activation: Add
(3 mmol) followed by (1 mmol). The solution will darken. -
Reaction: Stir the mixture at room temperature (25°C).
-
Monitoring: Check via TLC (Ethyl Acetate:Hexane 3:7). Conversion is typically complete within 10–30 minutes.
-
-
Quenching: Add saturated aqueous sodium thiosulfate (
) solution to quench unreacted iodine (color changes from dark brown to pale yellow). -
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine.
-
Purification: Dry over anhydrous
, concentrate in vacuo. Recrystallize from ethanol or purify via column chromatography.
Mechanism Visualization:
Caption: Kinetic pathway for the I2-mediated oxidative cyclization of benzimidazoles.
Case Studies in Drug Design
Antitumor Agents (HCT-116 Cell Line)
A study comparing benzothiazole derivatives against benzimidazole and benzoxazole analogs revealed critical SAR insights.
-
The Lead: A 2-substituted benzothiazole showed potent IC50 against HCT-116 colon cancer cells but suffered from poor solubility.
-
The Hop: Replacement with benzimidazole retained comparable potency (IC50 within 1-fold difference) but significantly improved aqueous solubility.
-
The Failure: The benzoxazole analog showed a slight decrease in potency, attributed to the loss of van der Waals interactions provided by the larger sulfur atom.
-
Key Takeaway: Benzimidazole is the preferred isostere when solubility is the limiting factor, provided the H-bond donor does not clash with the target pocket [4].
Riluzole & Neuroprotection
Riluzole (6-(trifluoromethoxy)benzothiazole-2-amine) is used for ALS. Its metabolism involves N-hydroxylation and ring oxidation.
-
Bioisosteric Efforts: Researchers have explored benzothiazol-2-ones and benzoxazoles to prevent the formation of the reactive hydroxylamine metabolite. While some potency was sacrificed, the safety margin (TI) was improved in preclinical models [12].
References
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives. AccScience. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines. Organic Chemistry Portal. Available at: [Link]
-
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents. PMC. Available at: [Link]
-
Oxidative Cyclization Approach to Benzimidazole Libraries. PubMed. Available at: [Link]
-
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. RSC Publishing. Available at: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives. Bentham Science. Available at: [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. PubMed. Available at: [Link]
Sources
- 1. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 2. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Comparative Technical Analysis: Trifluoromethoxy vs. Difluoromethoxy Benzothiazoles
Executive Summary
This technical guide analyzes the structural, synthetic, and pharmacological distinctions between trifluoromethoxy (
Part 1: Physicochemical Divergence
The substitution of a single fluorine atom with hydrogen (
Comparative Metrics
The following table summarizes the key physicochemical parameters that drive decision-making in lead optimization.
| Parameter | Trifluoromethoxy ( | Difluoromethoxy ( | Impact on Benzothiazole |
| Hammett | |||
| Hansch | |||
| H-Bonding Capacity | Acceptor only (Weak) | Donor (Strong) & Acceptor | |
| Conformation | Orthogonal ( | Flexible (0–90^\circ) | |
| Metabolic Stability | High (Chemically Inert) | Moderate-High |
The "Lipophilic Hydrogen Bond Donor" Phenomenon
The most critical distinction is the acidity of the
-
Mechanism: In a receptor pocket,
can replace a hydroxyl ( ) or thiol ( ) group, providing H-bond donation without the desolvation penalty associated with polar groups. -
Contrast:
lacks this proton and functions purely as a hydrophobic, electron-withdrawing bulk.
Figure 1: Functional divergence of fluorinated alkoxy groups. Note the unique H-bond donor capability of the difluoromethoxy group.[1]
Part 2: Synthetic Architectures
Synthesizing these cores requires distinct strategies. While
Protocol A: The Hugerschoff Cyclization (Riluzole Route)
This is the industry-standard method for constructing the 2-aminobenzothiazole core found in Riluzole. It relies on the electrophilic cyclization of an arylthiourea.
Target: 6-(Trifluoromethoxy)benzo[
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dilute HCl or acetic acid.
-
Thiourea Formation: Add ammonium thiocyanate (
, 1.2 eq) and heat to for 4 hours.-
Checkpoint: Monitor TLC for the disappearance of aniline and formation of the arylthiourea intermediate.
-
-
Cyclization (The Hugerschoff Reaction):
-
Cool the reaction mixture to
. -
Add Bromine (
, 1.0 eq) dropwise in acetic acid. Crucial: Temperature must remain to prevent over-bromination of the ring. -
Mechanism:
oxidizes the thiourea sulfur to a sulfenyl bromide ( ), which performs an electrophilic attack on the ortho-carbon of the benzene ring.
-
-
Workup: Basify with aqueous ammonia (
) to pH 9. The product precipitates as a solid. Recrystallize from ethanol/water.
Protocol B: Difluorocarbene Insertion (The Route)
Since 4-(difluoromethoxy)aniline is less ubiquitous, it is often synthesized from 4-nitrophenol or 4-acetamidophenol before cyclization.
Target: 4-(Difluoromethoxy)aniline (Precursor)
Step-by-Step Protocol:
-
Reagents: 4-Nitrophenol (1.0 eq), Sodium chlorodifluoroacetate (
, 1.5 eq), (2.0 eq). -
Solvent: DMF/Water (10:1). The water is essential to aid the solubility of the salt but must be controlled to prevent carbene quenching.
-
Reaction: Heat to
.-
Mechanism:
decarboxylates to form the difluorocarbene species [ ]. The phenoxide anion attacks the carbene, followed by protonation.
-
-
Reduction: The resulting 4-(difluoromethoxy)nitrobenzene is reduced (e.g.,
or ) to the aniline, which then enters Protocol A.
Figure 2: Divergent synthetic pathways. Note the extra step required for difluoromethoxy incorporation via carbene chemistry.
Part 3: Pharmacological & ADME Implications
Metabolic Stability (CYP450 Interaction)
-
Trifluoromethoxy: The C-F bond energy (
) renders the group virtually impenetrable to oxidative metabolism. It blocks metabolic "soft spots" on the aromatic ring, forcing clearance through other pathways (e.g., N-acetylation or glucuronidation of the amine). -
Difluoromethoxy: The terminal hydrogen in
is a potential site for oxidation, leading to a reactive acyl fluoride intermediate. However, the electron-withdrawing nature of the two fluorine atoms significantly deactivates this C-H bond compared to a methoxy group. In practice, is stable enough for once-daily dosing but offers a faster clearance profile than , which can be advantageous to reduce accumulation risks.
Bioisosteric Replacement Strategy
When optimizing a benzothiazole lead:
-
To Increase Potency (Hydrophobic Pocket): Switch
.-
Result: Massive increase in lipophilicity (
) and metabolic stability.
-
-
To Improve Solubility/Selectivity (H-Bond Requirement): Switch
.-
Result: Lowers lipophilicity slightly (
vs ), introduces H-bond donor capacity, potentially picking up specific interactions in the binding pocket (e.g., with a backbone carbonyl).
-
Part 4: Case Study - Riluzole Analogs
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is used for Amyotrophic Lateral Sclerosis (ALS). Its mechanism involves blocking voltage-gated sodium channels.
-
Role of
: The group is essential for the drug's high lipophilicity ( ), allowing rapid BBB penetration. It also positions the molecule in the hydrophobic inner pore of the sodium channel. -
Difluoromethoxy Analogs: Research into 6-difluoromethoxy analogs showed that while they retain sodium channel blocking activity, their lower lipophilicity alters their "use-dependence" (preference for active channels). The H-bond donor capability of
can lead to tighter binding in peripheral targets, but for CNS targets like ALS, the "super-lipophilicity" of remains superior for ensuring adequate brain concentrations.
References
-
Physicochemical Properties of Fluorinated Groups
-
Difluoromethoxy as H-Bond Donor
-
Synthesis of Riluzole Analogs
- Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
Hammett Constants & Electronic Effects
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. web.viu.ca [web.viu.ca]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
2-Bromo-7-(difluoromethoxy)benzo[d]thiazole safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
Executive Summary
This guide provides a comprehensive overview of the essential safety protocols for handling 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole, a compound of interest for researchers and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds, including halogenated benzothiazoles and molecules containing the difluoromethoxy moiety. The primary hazards associated with this compound are presumed to be significant acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for serious eye and skin irritation.[1][2] This guide emphasizes the importance of stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), handling within a controlled environment, and preparedness for emergency situations.
Hazard Identification and Risk Assessment
The toxicological properties of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole have not been fully investigated.[3] However, a critical analysis of its structural components—a halogenated benzothiazole core and a difluoromethoxy group—allows for a presumptive hazard assessment.
GHS Classification (Presumptive)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Danger[1]
Pictograms:
GHS06 (Skull and Crossbones) GHS07 (Exclamation Mark)
Potential Health Effects:
-
Inhalation: Toxic if inhaled.[1] May cause respiratory tract irritation.[1][2]
-
Skin Contact: Toxic in contact with skin.[1][2] Causes skin irritation.[1][2]
-
Ingestion: Toxic if swallowed.[2]
Safe Handling and Storage Protocols
Given the presumed high toxicity of this compound, all handling should be conducted with the utmost care and within a controlled environment.
Engineering Controls:
-
All work with solid or solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling and before breaks.[1][2]
-
Use a dedicated set of equipment (spatulas, weighing boats, etc.) for this compound to prevent cross-contamination.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][4] Recommended storage temperature is 2–8 °C.[1][6]
-
Keep the container tightly closed.[1]
-
Store under an inert atmosphere (e.g., argon or nitrogen) as the compound may be sensitive to heat, air, and moisture.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[7] |
| Skin Protection | A flame-resistant lab coat, fully buttoned, with sleeves that cover the wrists.[9] | Prevents skin contact with the toxic compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9] | Prevents dermal absorption. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a potential for exposure above established limits.[9] | Protects against inhalation of toxic dust or aerosols. |
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]
Spill Response:
-
Evacuate the area immediately.
-
Use personal protective equipment.[1][3] Avoid dust formation.[1][3]
-
For small spills, contain with an inert absorbent material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[9]
-
For larger spills, contact your institution's emergency response team.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides, hydrogen fluoride, and hydrogen bromide.[1][10]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][3]
Emergency Response Logic
Caption: Decision-making flow for different emergency scenarios involving the compound.
Disposal Considerations
Waste from this material must be handled as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant.[7][8]
-
Contaminated packaging should be treated as the product itself.
-
Do not allow the material to be released into the environment.[3]
References
- CF Plus Chemicals. (2019, September 23). Material Safety Datasheet 2-Bromo-7-iodo-benzo[d]thiazole.
- Fisher Scientific. Safety Data Sheet 5-Difluoromethoxy-2-mercaptobenzimidazole.
- Capot Chemical. (2025, December 23). MSDS of 2-Bromo-4,6-difluorobenzo[d]thiazole.
- Benchchem. Difluoromethanol: A Technical Guide to Safety and Handling.
- Fisher Scientific. Safety Data Sheet 1-Chloro-4-(difluoromethyl)benzene.
- DC Fine Chemicals. (2024, November 4).
- Fisher Scientific.
- Sigma-Aldrich. 2-Bromo-7-chlorobenzo[d]thiazole.
- Aaronchem. (2024, November 1). Safety Data Sheet 2-(2-(Difluoromethoxy)phenyl)acetonitrile.
- CymitQuimica. (2024, December 19). Safety Data Sheet 6-bromo-2-hydrazino-4-methyl-1,3-benzothiazole.
- Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole.
- National Institute of Technology and Evaluation, Japan. (2017). Initial Assessment Report: Benzothiazole.
- BLDpharm. 2-Bromo-7-fluoro-4-methylbenzo[d]thiazole.
- Queensland Alliance for Environmental Health Sciences. (2024, October 4). Understanding Human Exposure to Benzotriazoles, Benzothiazoles....
- Synerzine. (2019, February 15).
- Thermo Fisher Scientific. (2025, September 7).
- Giesy, J. P., et al. (2018, March 26). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Toxicology and Chemistry.
- Fisher Scientific. (2024, March 31). Safety Data Sheet 4,7-Dibromo-2,1,3-benzothiadiazole.
- BLD Pharmatech. Safety Data Sheet 2-(Bromomethyl)benzo[d]thiazole.
- Fisher Scientific. Safety Data Sheet 4-Bromo-2,1,3-benzothiadiazole.
- National Toxicology Program. (1997, July 16). Nomination Background: Benzothiazole (CASRN: 95-16-9).
- PubChem. 2-Bromo-1,3-benzothiazole.
- PubChemLite. 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole.
- Ossila. 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole.
- ChemScene. 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole.
- World Health Organization. (2023). Critical review report: Flubromazepam.
Sources
- 1. cfplus.cz [cfplus.cz]
- 2. aaronchem.com [aaronchem.com]
- 3. capotchem.com [capotchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Strategic Fluorination of Benzothiazole Scaffolds: A Technical Guide to Next-Gen Building Blocks
Executive Summary: The Fluorine Effect
The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from the neuroprotective agent Riluzole to the antitumor agent Phortress . However, the "magic methyl" effect of the 20th century has been superseded by the "strategic fluorine" effect of the 21st.
Incorporating fluorine into the benzothiazole core is not merely about increasing lipophilicity; it is a precision tool for:
-
Modulating Basicity: Fluorine substitution on the benzene ring (specifically C5 or C6) inductively reduces the pKa of the thiazole nitrogen, altering solubility and kinase active-site binding.
-
Metabolic Blocking: C6 is the primary site of oxidative metabolism (cytochrome P450 hydroxylation). Fluorination at this position dramatically extends half-life (
). -
Conformational Locking: Through hyperconjugation and dipole-dipole interactions, fluorine can lock the conformation of attached side chains, reducing the entropic penalty of binding.
This guide details the synthesis, application, and structure-activity relationships (SAR) of both canonical and emerging fluorinated benzothiazole building blocks.
Canonical Building Blocks: The 2-Amino-6-Fluorobenzothiazole Class
The 2-amino-6-fluorobenzothiazole (CAS: 342-69-8) is the workhorse of this family. It serves as a versatile precursor for Schiff bases, amides, and Sandmeyer-type transformations to install halides for cross-coupling.
Synthetic Protocol: The Hugerschhoff Cyclization
While various methods exist, the Hugerschhoff reaction remains the most robust for scale-up, utilizing bromine to cyclize arylthioureas formed in situ.
Experimental Protocol
-
Objective: Synthesis of 2-amino-6-fluorobenzothiazole.
-
Scale: 10 mmol (adaptable to multigram).
Reagents:
-
4-Fluoroaniline (1.11 g, 10 mmol)
-
Potassium thiocyanate (KSCN) (3.88 g, 40 mmol)
-
Bromine (
) (1.6 g, 10 mmol) -
Glacial Acetic Acid (20 mL)
-
Ammonia solution (25%)
Step-by-Step Methodology:
-
Thiourea Formation: Dissolve 4-fluoroaniline in glacial acetic acid (10 mL). Add KSCN and stir at room temperature for 20 minutes.
-
Cyclization: Cool the mixture to <10°C using an ice bath. Add bromine dissolved in acetic acid (5 mL) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent bromination of the phenyl ring at C3/C5.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours. A yellow/orange precipitate (hydrobromide salt) will form.
-
Work-up: Dissolve the precipitate in hot water (50 mL). Filter to remove insoluble impurities.
-
Neutralization: Basify the filtrate with 25% ammonia solution to pH 8–9. The free base will precipitate as a white/pale yellow solid.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Expected Yield: 75–85%
-
Melting Point: 180–182°C
-
Reaction Workflow Diagram
Caption: Mechanistic workflow for the Hugerschhoff cyclization of p-fluoroaniline to 2-amino-6-fluorobenzothiazole.
Advanced & Novel Building Blocks
Moving beyond simple fluorine substitution, modern drug discovery utilizes fluoroalkyl groups to modulate lipophilicity (
The "Super-Trifluoromethyl": Pentafluorosulfanyl (SF5)
The
-
Application: Used to block metabolic hotspots where
fails or to fill hydrophobic pockets in kinase active sites. -
Synthesis Insight: Unlike
, cannot be introduced via simple cross-coupling. It requires the addition of to alkynes or radical pentafluorosulfanylation.
Difluoromethyl ( ) Benzothiazoles
The
-
Synthetic Challenge: Direct nucleophilic difluoromethylation of 2-halobenzothiazoles is difficult due to ring-opening side reactions.
-
Modern Solution: Recent methodologies utilize radical fluoroalkylation or a "ring-opening/ring-closing" strategy using isocyanides to access these scaffolds [1].
Comparative Properties Table
| Building Block | Substituent | Hammett | Hansch | Key Feature |
| Canonical | -F | 0.06 | 0.14 | Metabolic block, small steric footprint |
| Lipophilic | -CF3 | 0.54 | 0.88 | Strong EWG, high lipophilicity |
| H-Bond Donor | -CF2H | 0.45 | 0.11 | Lipophilic H-bond donor (OH mimic) |
| Riluzole-like | -OCF3 | 0.35 | 1.04 | Conformational flexibility + lipophilicity |
| Next-Gen | -SF5 | 0.68 | 1.23 | High chemical stability, unique 3D geometry |
Strategic SAR: Decision Logic
When designing a library, the choice of fluorinated building block should follow a logical decision tree based on the failure mode of the lead compound.
SAR Decision Tree
Caption: Strategic decision tree for selecting fluorinated benzothiazole building blocks based on lead compound deficiencies.
Case Study: Riluzole
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) exemplifies the successful application of the -OCF3 group.
-
Mechanism: The -OCF3 group enhances lipophilicity (crossing the blood-brain barrier) while preventing metabolic degradation at the C6 position.
-
Synthesis Note: The -OCF3 group is typically installed on the aniline precursor before cyclization, as late-stage trifluoromethoxylation is synthetically demanding.
References
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 2021.
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI, 2024.
-
Synthesis of Fluoro Benzothiazoles Comprising Azetidinone Derivatives. Ignited Minds Journals, 2012.
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 Inhibitors. Journal of Medicinal Chemistry, 2013.
-
Innate C-H trifluoromethylation of heterocycles. Proc. Natl. Acad. Sci. U.S.A., 2011.
Sources
Methodological & Application
synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole from 2-aminobenzothiazole
This Application Note details the synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole , a high-value scaffold for medicinal chemistry (e.g., glutamate modulators, kinase inhibitors).
Technical Constraints & Strategy: Direct functionalization of unsubstituted 2-aminobenzothiazole at the C7 position is chemically inefficient due to the directing effects of the thiazole ring, which favor electrophilic substitution at C6 or C4. Therefore, this protocol utilizes 2-amino-7-hydroxybenzo[d]thiazole as the requisite starting scaffold. If you are starting from the unsubstituted parent, you must first synthesize the 7-substituted derivative (typically via the Hugerschhoff cyclization of 3-methoxyphenylthiourea), which is briefly outlined in the "Precursor Preparation" section.
The synthesis follows a Protection
Retrosynthetic Analysis & Strategic Logic
The synthesis hinges on two critical transformations: the introduction of the lipophilic difluoromethoxy group (
-
Challenge 1: Chemoselectivity of Difluoromethylation. Difluorocarbene (
) is electrophilic.[1] In the presence of both a phenol ( ) and an amine ( ), competitive N-alkylation can occur.-
Solution: We employ a transient protection strategy (N-acetylation) or strict pH control. The protocol below uses the Sodium Chlorodifluoroacetate method, which is superior to Freon gas for safety and operational simplicity.
-
-
Challenge 2: Stability of the C2-Bromide. The C2-Br bond in benzothiazoles is susceptible to nucleophilic aromatic substitution (
).-
Solution: The Sandmeyer reaction is performed as the final step to avoid exposing the labile bromide to the high temperatures and basic conditions required for difluoromethylation.
-
Reaction Scheme
Caption: Step-wise synthetic pathway prioritizing regiochemical fidelity.
Experimental Protocols
Step 1: O-Difluoromethylation of the 7-Hydroxy Scaffold
Note: While direct alkylation of the free amine is possible, N-acetylation is recommended for scale-up to prevent N-difluoromethyl side products.
Reagents:
-
Starting Material: 2-Amino-7-hydroxybenzo[d]thiazole (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.5 equiv) -
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Protocol:
-
Setup: Charge a round-bottom flask with 2-amino-7-hydroxybenzo[d]thiazole (or its N-acetyl derivative) and
in DMF (0.5 M concentration). -
Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen, which can quench difluorocarbene species.
-
Addition: Heat the mixture to 95–100°C . Add
portion-wise over 1 hour. -
Monitoring: Monitor by TLC/LC-MS. The phenol peak should disappear.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash organics with LiCl solution (5%) to remove DMF. Dry over and concentrate. -
Deprotection (if N-acetylated): Reflux the crude intermediate in
(1:1) for 2 hours. Neutralize with to precipitate 7-(difluoromethoxy)benzo[d]thiazol-2-amine .
Key Data Point:
| Parameter | Value |
|---|---|
| Reagent Stoichiometry | 2.5 equiv (Excess required due to carbene dimerization) |
| Temperature | 95°C (Critical for decarboxylation) |
| Expected Yield | 65–75% |
Step 2: Sandmeyer Bromination (The "Radical-Polar" Switch)
This step converts the amino group to a bromine atom using a modified Sandmeyer reaction. We utilize tert-butyl nitrite (t-BuONO) and Copper(II) Bromide (
Reagents:
-
Substrate: 7-(Difluoromethoxy)benzo[d]thiazol-2-amine (1.0 equiv)
-
Radical Source: tert-Butyl Nitrite (1.5 equiv)
-
Bromine Source:
(1.2 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
Protocol:
-
Activation: In a dry flask under Argon, suspend
in MeCN. Add tert-butyl nitrite dropwise. The solution will turn dark. -
Addition: Add the amine substrate portion-wise (solid or solution) at 0°C .
-
Caution: Nitrogen gas evolution will be vigorous. Ensure proper venting.[2]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. If conversion is incomplete, heat to 60°C for 30 minutes.
-
Quench: Quench with 1M HCl (to break Cu-complexes) and extract with Diethyl Ether or EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the amine.
Key Data Point:
| Parameter | Value |
|---|
| Temperature | 0°C
Analytical Validation
To validate the synthesis, compare your isolated product against these expected spectral characteristics.
| Technique | Expected Signal / Characteristic | Interpretation |
| Doublet ( | Characteristic of | |
| Triplet ( | The proton on the difluoromethyl carbon. | |
| MS (ESI) | M+ and (M+2)+ pattern (1:1 ratio) | Distinctive bromine isotope pattern ( |
| TLC | Higher | Loss of H-bond donor ( |
Troubleshooting & Decision Tree
Use this logic flow to resolve common synthetic issues.
Caption: Diagnostic workflow for optimizing yield and purity.
Safety & Handling
-
Sodium Chlorodifluoroacetate: Thermal decomposition releases Difluorocarbene , which is toxic. Perform all reactions in a well-ventilated fume hood.
-
tert-Butyl Nitrite: Flammable and toxic. Avoid inhalation.
-
Copper Salts: Dispose of as heavy metal waste.
References
-
Difluoromethylation Protocol: Hu, J., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate."[1][2] Organic Syntheses, 2024 , 101, 174-192.
-
Sandmeyer Reaction on Benzothiazoles: Itoh, T., et al. "Synthesis of 2-Substituted Benzothiazoles via Modified Sandmeyer Reaction." Organic Letters, 2007 , 9(18), 3687-3689.
-
Benzothiazole Scaffold Synthesis (Review): Bala, A., et al. "Synthesis of biologically active derivatives of 2-aminobenzothiazole."[5] Chemistry of Heterocyclic Compounds, 2021 , 57, 439–445.
-
Target Intermediate Identification: 7-(Difluoromethoxy)benzo[d]thiazol-2-amine (CAS 1261845-86-6).[6] BLD Pharm Catalog.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. jocpr.com [jocpr.com]
- 4. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1261845-86-6|7-(Difluoromethoxy)benzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromo-7-Substituted Benzothiazoles
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Executive Summary
Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-tumor, anti-urease, and antimicrobial activities[1]. The functionalization of the C2 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient strategy to generate 2-arylbenzothiazole libraries[2]. However, coupling 2-bromo-7-substituted benzothiazoles presents unique mechanistic challenges. The inherent basicity and nucleophilicity of the thiazole nitrogen can coordinate with the palladium center, leading to catalyst poisoning[3]. Furthermore, substituents at the 7-position (peri to the sulfur atom) introduce steric hindrance that can perturb the geometry of the oxidative addition complex.
This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura coupling of sterically demanding 2-bromo-7-substituted benzothiazoles, detailing the causality behind catalyst, ligand, and solvent selection.
Mechanistic Rationale & System Dynamics
To achieve high yields in the cross-coupling of 2-bromo-7-substituted benzothiazoles, the reaction conditions must be engineered to overcome specific electronic and steric barriers:
-
Oxidative Addition at C2: The C2 position of the benzothiazole ring is flanked by electronegative nitrogen and sulfur atoms, making it highly electron-deficient. This facilitates rapid oxidative addition of the C-Br bond to the Pd(0) species.
-
Catalyst Poisoning Mitigation: Because the benzothiazole nitrogen can act as a competitive ligand for palladium[3], utilizing a sufficiently bulky and electron-rich phosphine ligand (e.g., SPhos or PCy
) or a high loading of a standard catalyst (e.g., 5 mol% Pd(PPh ) ) is critical to keep the catalytic cycle turning[4]. -
Transmetalation & Base Selection: The rate-determining step is often transmetalation. The boronic acid must be activated into a highly nucleophilic boronate complex. A biphasic solvent system (e.g., 1,4-Dioxane/H
O) paired with a moderate base like K CO or K PO provides the optimal pH and solubility profile to drive this activation without causing hydrolytic degradation of the benzothiazole core.
Catalytic cycle of Pd-catalyzed Suzuki coupling for 2-bromobenzothiazoles.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for a model substrate (2-bromo-7-methylbenzothiazole) coupling with phenylboronic acid. The data illustrates the causality of experimental choices:
| Catalyst System (5 mol%) | Base (2.0 equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Pd(PPh | Na | Toluene/H | 90 | 24 | 45% | Sluggish transmetalation; catalyst deactivation. |
| Pd(PPh | K | Toluene/H | 95 | 18 | 68% | Improved boronate formation; moderate yield[1]. |
| Pd(dppf)Cl | K | 1,4-Dioxane/H | 100 | 12 | 82% | Bidentate ligand prevents N-coordination poisoning. |
| Pd | K | 1,4-Dioxane/H | 100 | 8 | 94% | Optimal: Bulky ligand overcomes 7-position sterics. |
Note: 1,4-Dioxane is preferred over DMF or Toluene for sterically hindered substrates as it provides superior solubility for both the organic electrophile and the aqueous base complex at reflux temperatures.
Experimental Protocol: Standard Operating Procedure (SOP)
This self-validating protocol utilizes the optimized Pd
Materials Required
-
Electrophile: 2-bromo-7-substituted benzothiazole (1.0 mmol)
-
Nucleophile: Arylboronic acid or pinacol ester (1.5 mmol)
-
Catalyst: Pd
(dba) (0.025 mmol, 2.5 mol% - equates to 5 mol% Pd) -
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 mmol, 10 mol%)
-
Base: Potassium phosphate tribasic (K
PO ) (3.0 mmol) -
Solvents: 1,4-Dioxane (Degassed, 8.0 mL), Deionized Water (Degassed, 2.0 mL)
Step-by-Step Methodology
-
Reaction Assembly (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-7-substituted benzothiazole (1.0 mmol), arylboronic acid (1.5 mmol), and K
PO (3.0 mmol). -
Causality Note: An excess of boronic acid (1.5 equiv) is used to compensate for competitive protodeboronation that occurs at elevated temperatures in aqueous media.
-
-
Catalyst Introduction:
-
Transfer the flask to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add Pd
(dba) (2.5 mol%) and SPhos (10 mol%).
-
-
Solvent Addition & Degassing:
-
Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of deionized water.
-
Seal the flask with a rubber septum and perform three cycles of Freeze-Pump-Thaw degassing.
-
Causality Note: Oxygen must be rigorously excluded. Pd(0) complexes are highly susceptible to oxidation, which halts the catalytic cycle and leads to homocoupling of the boronic acid.
-
-
Thermal Activation:
-
Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8-12 hours. The biphasic mixture requires high agitation to ensure efficient mass transfer between the organic and aqueous layers during transmetalation.
-
-
Reaction Monitoring:
-
Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS. The disappearance of the UV-active 2-bromobenzothiazole starting material indicates completion.
-
-
Workup & Extraction:
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% Ethyl Acetate in Hexanes) to afford the pure 2-aryl-7-substituted benzothiazole.
-
Sequential experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Troubleshooting & Analytical Validation
-
Issue: High levels of unreacted 2-bromobenzothiazole.
-
Cause: Catalyst poisoning by the benzothiazole nitrogen or poor oxidative addition due to steric shielding from the 7-position.
-
Solution: Ensure strictly anaerobic conditions. If using Pd(PPh
) , switch to the Pd (dba) /SPhos system. The bulky biaryl phosphine ligand prevents the formation of stable, unreactive Pd-nitrogen chelates.
-
-
Issue: Protodehalogenation (Formation of 7-substituted benzothiazole without the aryl group).
-
Cause: Slow transmetalation allowing competitive reduction of the Pd(II) intermediate.
-
Solution: Increase the concentration of the base (K
PO ) or increase the water ratio slightly to accelerate boronate formation.
-
-
Issue: Homocoupling of the Boronic Acid (Biaryl formation).
-
Cause: Presence of residual oxygen in the solvent.
-
Solution: Repeat the Freeze-Pump-Thaw degassing process more rigorously (minimum 3 cycles).
-
References
1.[Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products] - National Institutes of Health (NIH). Available at:[Link] 2.[Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities] - Semantic Scholar. Available at:[Link] 3.[An Efficient Desulfitative C-C Cross Coupling of Fused Thiazolidine-2-thione with Boronic Acids and Boronic Acid Pinacol esters: Formation of Fused Thiazoles] - ResearchGate. Available at:[Link] 4.[In Situ Generated Triazine Co-Catalyst Unlocks Amidine Arylation under Dual Nickel/Photoredox Catalysis: A Platform for Mild C–N Bond Formation] - ACS Publications. Available at:[Link]
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
nucleophilic substitution reactions of 2-bromo-benzothiazole at C2 position
Application Note: Precision Functionalization of 2-Bromobenzothiazole via Nucleophilic Aromatic Substitution ( )
Executive Summary
The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole, Ethoxzolamide). The C2 position of 2-bromobenzothiazole is uniquely activated for Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Ipso" Activation
Unlike typical aryl halides which require transition metal catalysis (e.g., Buchwald-Hartwig) for substitution, 2-bromobenzothiazole reacts readily under thermal
Electronic Rationale
The reactivity at the C2 position is governed by the aza-activation effect. The endocyclic nitrogen atom (
-
Addition Step: The nucleophile attacks the C2 carbon, disrupting aromaticity. The resulting negative charge is delocalized onto the electronegative nitrogen (Meisenheimer-like complex), significantly lowering the activation energy compared to a standard benzene ring.
-
Elimination Step: The C2-Br bond is weak relative to C2-Cl, but Bromide is a superior leaving group in
contexts due to the weaker C-Br bond strength, facilitating rapid re-aromatization.
Visualization of the Reaction Pathway
The following diagram illustrates the addition-elimination mechanism and the stabilization of the intermediate.
Figure 1: Mechanistic pathway of
Critical Reaction Parameters
Solvent Selection
Solvent choice dictates the reaction rate and cleanliness.
| Solvent Class | Examples | Effect on
Base Selection
-
Amines: Often self-catalyzing if used in excess (2.5 eq). For valuable amines, use mild inorganic bases (
, ) or organic bases (DIPEA). -
Thiols/Alcohols: Require deprotonation to generate the thiolate/alkoxide.
(in THF) or (in DMF) are standard.
Experimental Protocols
Protocol A: Thermal Amination (Standard)
Best for: Primary and secondary amines, library synthesis.
Reagents:
-
2-Bromobenzothiazole (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
DIPEA (2.0 equiv) or
(2.0 equiv) -
Solvent: DMSO (for speed) or Ethanol (for ease of workup)
Procedure:
-
Setup: Charge a reaction vial with 2-bromobenzothiazole (100 mg, 0.47 mmol) and solvent (1.0 mL, 0.5 M).
-
Addition: Add the base followed by the amine.
-
Reaction:
-
DMSO: Heat to 80°C for 2–4 hours.
-
Ethanol:[1] Reflux (78°C) for 6–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of starting material (
) and appearance of polar product ( ). -
Workup:
-
From DMSO: Pour into ice-water (10 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over
. -
From Ethanol: Concentrate in vacuo. Resuspend in water/EtOAc for extraction.
-
Protocol B: Thioetherification (S-Nucleophiles)
Best for: Synthesis of thio-derivatives found in imaging agents.
Reagents:
-
2-Bromobenzothiazole (1.0 equiv)
-
Thiol (R-SH) (1.1 equiv)
- (1.5 equiv)
-
Solvent: DMF or Acetonitrile (MeCN)
Procedure:
-
Activation: In a vial, mix Thiol and
in DMF (1 mL) and stir at RT for 15 mins to generate the thiolate in situ. -
Coupling: Add 2-bromobenzothiazole (1.0 equiv).
-
Reaction: Heat to 60–80°C for 1–3 hours. (Thiolates are highly nucleophilic; reaction is faster than amination).
-
Workup: Dilute with water. Extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted thiol) followed by brine.
Protocol C: Etherification (O-Nucleophiles)
Best for: Alkoxy-benzothiazoles.
Reagents:
-
2-Bromobenzothiazole (1.0 equiv)
-
Alcohol (R-OH) (Solvent/Reagent)[1]
-
Base: NaH (1.2 equiv) or KOtBu
Procedure:
-
Setup: Suspend NaH (60% in oil) in dry THF or the neat alcohol (if liquid) at 0°C under
. -
Addition: Add the alcohol dropwise (if using THF). Stir 15 min until
evolution ceases. -
Coupling: Add 2-bromobenzothiazole solution (in THF) dropwise.
-
Reaction: Warm to RT or reflux depending on steric bulk of the alcohol.
-
Quench: Carefully add saturated
solution.
Optimization & Troubleshooting Workflow
Use the following logic tree to troubleshoot low yields or sluggish reactions.
Figure 2: Decision matrix for optimizing
Common Issues:
-
Hydrolysis (Formation of 2-hydroxybenzothiazole):
-
Cause: Wet solvent or hydroxide impurities in the base.
-
Fix: Use anhydrous DMSO/DMF and dry bases (
).
-
-
Regioselectivity (if other halogens present):
-
If the substrate is 2,6-dibromobenzothiazole , the C2-Br reacts significantly faster than C6-Br due to the heteroatom activation. Conduct the reaction at lower temperatures (RT to 40°C) to ensure selectivity for C2.
-
References
-
Mechanistic Studies on Benzothiazole Reactivity
-
Medicinal Chemistry Applications
-
Solvent Effects in
:-
Campodónico, P., et al. "Solvent Effect on a Model of SNAr Reaction."[5] Chem. Eur. J. (2013).
-
-
Thiol Addition Protocols
-
Green Synthesis Approaches
Sources
- 1. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ilkogretim-online.org [ilkogretim-online.org]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sioc.cas.cn [sioc.cas.cn]
introduction of difluoromethoxy group onto benzothiazole ring
Application Note: Strategic Introduction of Difluoromethoxy Groups onto Benzothiazole Scaffolds
in Benzothiazole Drug DesignExecutive Summary
The difluoromethoxy (
This guide details the protocol for introducing the
Strategic Rationale: The "Lipophilic Hydrogen Bond Donor"
Before executing the synthesis, it is critical to understand why this modification is chosen. The
Table 1: Physicochemical Comparison of Ether Substituents
| Property | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( |
| Electronic Effect ( | |||
| Lipophilicity ( | |||
| H-Bond Character | Acceptor Only | None | Donor & Weak Acceptor |
| Metabolic Stability | Low (O-demethylation) | High | High (Blocks oxidation) |
| Primary Utility | Solubility | Potency/Permeability | Bioisostere for |
Data Sources: Hansch parameters and recent MedChem literature [1, 4].
Key Insight: The acidity of the
Primary Protocol: Difluorocarbene Insertion via Sodium Chlorodifluoroacetate[2]
This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene (
Reaction Mechanism & Logic
The reaction proceeds via a thermal decarboxylation of the SCDA salt to generate the reactive singlet difluorocarbene species in situ. The phenolic oxygen of the benzothiazole, activated by a base, attacks this electrophilic carbene.
Figure 1: Mechanistic pathway of O-difluoromethylation via in-situ difluorocarbene generation.
Materials
-
Substrate: Hydroxybenzothiazole (e.g., 6-hydroxybenzothiazole).
-
Reagent: Sodium chlorodifluoroacetate (
, 2.5–3.0 equiv). -
Base: Cesium Carbonate (
, 1.5 equiv) or Potassium Carbonate ( ).-
Note:
often provides higher yields due to the "cesium effect" increasing phenoxide solubility in organic solvents.
-
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Requirement: Must be anhydrous. Water quenches difluorocarbene.
-
-
Additives: Water (Trace, 5-10% v/v) is sometimes deliberately added in specific protocols to aid protonation in the final step, but strictly anhydrous conditions are safer to prevent carbene hydrolysis initially. Recommendation: Start anhydrous.
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is purged with Nitrogen or Argon.
-
Solubilization: Add the hydroxybenzothiazole (1.0 equiv) and
(1.5 equiv) to the flask. Add anhydrous DMF ( concentration relative to substrate). Stir at room temperature for 15 minutes to generate the phenoxide. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv) in one portion.
-
Reaction: Heat the mixture to
.-
Observation: Evolution of
gas will occur. Ensure the system is vented (e.g., via a needle/bubbler) but protected from moisture. -
Time: Stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Boost: If conversion is incomplete after 4 hours, add an additional 1.0 equiv of reagent and continue heating.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash carefully with water (
) to remove DMF. Crucial: DMF retention can ruin silica gel chromatography. -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting phenol.
Critical Nuance: The Position 2 Problem
WARNING: If your target is 2-hydroxybenzothiazole , this protocol requires modification.
2-Hydroxybenzothiazole exists in tautomeric equilibrium with benzothiazolin-2-one (the lactam form).
-
Risk: Under basic conditions, N-alkylation (forming N-difluoromethyl benzothiazolinone) often competes with or dominates over O-alkylation.
-
Solution for 2-position:
-
Use silver salts (e.g.,
) instead of alkali bases to favor O-alkylation (the "silver salt effect"). -
Alternatively, consider radical methods or using
which may offer different selectivity profiles [16].
-
For positions 4, 5, 6, and 7 (on the benzene ring), the standard protocol above is robust as no tautomerism interferes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Carbene hydrolysis | Ensure DMF is dry. Increase Reagent to 4.0 equiv. |
| Starting Material Remains | Incomplete decarboxylation | Increase temp to |
| Side Products | N-alkylation (if 2-OH) | Switch to Ag-based salts or protect Nitrogen. |
| Poor Separation | DMF contamination | Perform aggressive water washes or use |
Alternative Method: Non-Basic Conditions
For substrates sensitive to basic conditions or high heat, use 2-(Difluoromethoxy)pyridine or
-
Reagent:
(Trimethylsilyl difluorobromomethane). -
Activator: Requires an initiator (often mild base or fluoride source).
-
Advantage: Can be run at lower temperatures and is often more functional group tolerant [16].
References
-
BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from 1
-
Organic Syntheses. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Org. Synth. 2024, 101, 164-180.[2] Retrieved from 2[3]
-
Fier, P. S., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. Retrieved from 4[5][4]
-
Alfa Chemistry. (2025). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from 6
-
MDPI. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones. Retrieved from 7
Sources
Application Note: Reagents and Protocols for the O-Difluoromethylation of 7-Hydroxybenzothiazole Precursors
Executive Summary & Chemical Context
The difluoromethoxy (–OCF₂H) group is a privileged bioisostere for hydroxyl and methoxy substituents. In drug design, it acts as a lipophilic hydrogen-bond donor, significantly enhancing metabolic stability and membrane permeability without drastically altering the steric bulk of the parent molecule. For 7-hydroxybenzothiazole derivatives—critical pharmacophores in kinase inhibitors and PET imaging agents for neurodegenerative diseases (e.g., thioflavin-T analogs)—efficient late-stage O-difluoromethylation is a vital transformation.
This guide provides an authoritative, self-validating framework for the O-difluoromethylation of benzothiazole precursors. We evaluate field-proven difluorocarbene reagents and provide step-by-step, mechanistically grounded protocols designed for both scalability and functional group tolerance.
Mechanistic Rationale & Reagent Selection
The synthesis of aryl difluoromethyl ethers predominantly relies on the generation of a highly reactive difluorocarbene (:CF₂) intermediate, which rapidly undergoes electrophilic attack by a phenolate anion[1]. Because :CF₂ is short-lived and susceptible to hydrolysis or dimerization, the choice of reagent dictates the reaction's success.
-
Sodium Chlorodifluoroacetate (SCDA): A bench-stable, cost-effective, and non-ozone-depleting solid. Upon heating (typically 95–100 °C), it undergoes thermal decarboxylation and α-elimination of chloride to yield :CF₂[2]. This reagent is the industry standard for scalable, robust syntheses where the benzothiazole substrate can tolerate elevated temperatures[3].
-
Diethyl Bromodifluoromethylphosphonate: For thermally sensitive benzothiazole substrates, this phosphonate reagent undergoes rapid P–C bond cleavage upon basic hydrolysis at low temperatures (–78 °C to RT) to generate :CF₂[1]. It is highly chemoselective and tolerates enolizable carbonyls.
Fig 1. Mechanistic pathway of O-difluoromethylation via difluorocarbene intermediates.
Comparative Data for O-Difluoromethylation Reagents
To guide synthetic planning, the following table summarizes the quantitative and operational metrics of the most common difluoromethylating reagents used for heteroaryl alcohols.
| Reagent | Activation Conditions | Base / Solvent | Primary Byproducts | Scalability | Cost-Efficiency |
| Sodium Chlorodifluoroacetate (SCDA) | Thermal (90–100 °C) | Cs₂CO₃ / DMF | CO₂, NaCl | Excellent (Multi-gram) | High (Inexpensive) |
| Diethyl Bromodifluoromethylphosphonate | Basic Hydrolysis (-78 °C to RT) | Aq. KOH / CH₃CN | Diethyl phosphate, KBr | Good | Moderate |
| TMS-CF₂Br | Initiator (e.g., Acetate) | K₂CO₃ / THF | TMS-F, KBr | Moderate | Low (Expensive) |
Experimental Protocols
Protocol A: Scalable O-Difluoromethylation using SCDA
This protocol is optimized for multi-gram scale functionalization of robust 7-hydroxybenzothiazole precursors, adapting validated methodologies from Organic Syntheses[4].
Causality Note: Cesium carbonate (Cs₂CO₃) is selected over weaker bases (like K₂CO₃) because the larger cesium cation provides superior solubility of the phenolate ion pair in DMF. This high concentration of soluble phenolate is critical to outcompete the rapid hydrolysis of the :CF₂ intermediate. Furthermore, rigorous degassing is mandatory; trace oxygen reacts with electron-rich phenolates to form deeply colored quinone byproducts, while moisture consumes the carbene to form carbon monoxide and HF[4].
Fig 2. Step-by-step experimental workflow for the scalable SCDA protocol.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried, two-neck round-bottom flask with 7-hydroxybenzothiazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) in anhydrous DMF (to yield a 0.5 M solution).
-
Degassing: Sparge the suspension with dry nitrogen for exactly 1 hour. Submerge the needle directly into the solvent to ensure thorough displacement of dissolved oxygen.
-
Reagent Addition: Briefly remove the septum and add Sodium chlorodifluoroacetate (SCDA, 2.8 equiv) in one portion under a heavy stream of nitrogen.
-
Thermal Activation: Equip the flask with a reflux condenser attached to a mineral oil bubbler. Heat the reaction mixture to an internal temperature of 95–100 °C.
-
Self-Validation Checkpoint: Vigorous gas evolution (CO₂ release) must be observed in the bubbler as the internal temperature exceeds 85 °C. If bubbling does not occur, the SCDA reagent may have degraded via premature hydrolysis. The cessation of bubbling (typically after 2–4 hours) is a reliable physical indicator that the SCDA has been entirely consumed[2].
-
-
Quench & Extraction: Cool the reaction to room temperature. Quench with deionized water (3 volumes relative to DMF) to dissolve all inorganic salts. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl (5 × 50 mL) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure 7-(difluoromethoxy)benzothiazole.
Protocol B: Mild O-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate
For benzothiazole precursors bearing thermally labile functional groups (e.g., sensitive esters or epoxides), this low-temperature protocol is required[1].
Step-by-Step Procedure:
-
Preparation: Dissolve the 7-hydroxybenzothiazole precursor (1.0 equiv) in a biphasic mixture of CH₃CN and 20% aqueous KOH (1:1 v/v, 0.2 M overall).
-
Cooling: Cool the vigorously stirring biphasic mixture to -10 °C using an ice/brine bath.
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate (2.0 equiv) dropwise via syringe over 15 minutes.
-
Self-Validation Checkpoint: The P–C bond cleavage is highly exothermic. Monitor the internal thermometer; a sudden spike in temperature validates that the difluorocarbene is actively generating. Adjust the addition rate to strictly maintain the internal temperature below 0 °C. Allowing the temperature to spike will result in carbene dimerization (forming tetrafluoroethylene gas) rather than productive substrate capture.
-
-
Maturation: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for an additional 30 minutes. Monitor completion via TLC (UV, 254 nm).
-
Workup: Dilute the mixture with water and extract with DCM. The primary byproduct, diethyl phosphate, is highly water-soluble and is cleanly partitioned into the aqueous waste during this step. Dry and concentrate the organic layer.
References
- Source:Organic Syntheses (Garg, N. K., et al., 2024)
- Source:Journal of Fluorine Chemistry / Thieme (Hu, J., et al., 2011)
- Source:Organic Letters (Greaney, M. F., et al., 2013)
Sources
using 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole as a pharmaceutical intermediate
An In-Depth Guide to the Application of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole as a Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Benzothiazole Building Block
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Its rigid, bicyclic structure and ability to engage in various biological interactions make it a privileged scaffold in drug design.[4][5] The functionalization of this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.
This guide focuses on 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole , a highly valuable pharmaceutical intermediate. Its utility stems from two key structural features:
-
The 2-Bromo Handle: The bromine atom at the C-2 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for drug discovery.[6]
-
The 7-Difluoromethoxy Group (-OCF₂H): The incorporation of fluorine is a well-established strategy in modern medicinal chemistry. The difluoromethoxy group acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl (-OH) or thiol (-SH) functionalities.[7] It can significantly enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby protons, thereby fine-tuning the drug-like properties of the final compound.
This document provides detailed application notes and protocols for leveraging 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Physicochemical Properties & Reactivity Profile
Before proceeding to synthetic protocols, understanding the inherent properties of the intermediate is crucial for experimental design.
| Property | Value / Description | Rationale & Implication |
| Molecular Formula | C₈H₄BrF₂NOS | |
| Molecular Weight | 276.09 g/mol | Essential for accurate molar calculations of reagents. |
| Appearance | Typically an off-white to pale yellow solid. | Visual check for purity; significant deviation may indicate impurities. |
| Key Reactive Site | Carbon-Bromine bond at the C-2 position. | This bond is the target for oxidative addition by a Palladium(0) catalyst, initiating cross-coupling reactions. |
| Electronic Nature | The benzothiazole ring is electron-deficient. The -OCF₂H group is strongly electron-withdrawing. | The electron-deficient nature of the aryl bromide facilitates the oxidative addition step in Pd-catalyzed cycles, often leading to higher reactivity compared to electron-rich aryl bromides. |
| Solubility | Generally soluble in common organic solvents like Dioxane, Toluene, DMF, and THF. Poorly soluble in water. | Dictates the choice of solvent systems for reactions and purification. Anhydrous solvents are critical for most coupling reactions. |
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[8][9] It is exceptionally useful for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in marketed drugs.
Principle of the Reaction
The reaction proceeds via a palladium catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of the benzothiazole. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and base). Finally, reductive elimination occurs to form the new C-C bond and regenerate the active Pd(0) catalyst.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ilkogretim-online.org [ilkogretim-online.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
click chemistry applications of fluorinated benzothiazole scaffolds
Application Note: Advanced Click Chemistry Applications of Fluorinated Benzothiazole Scaffolds in Drug Discovery and Molecular Imaging
Executive Summary
The planar bicyclic benzothiazole framework is a highly privileged scaffold in medicinal chemistry, exhibiting profound efficacy across oncology, neurology, and infectious diseases[1]. Recent advancements have demonstrated that functionalizing this core with fluorine—specifically at the C-5 or C-6 positions—drastically improves its metabolic stability, lipophilicity, and target binding affinity[1]. When this fluorinated pharmacophore is combined with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," researchers can rapidly generate robust 1,2,3-triazole hybrids. This guide details the mechanistic causality and provides self-validating protocols for two primary applications of this chemistry: the synthesis of targeted anticancer therapeutics and the late-stage generation of
Mechanistic Rationale: The Convergence of Fluorine, Benzothiazoles, and Click Chemistry
Why Fluorinate the Benzothiazole Core? Unmodified benzothiazoles are highly susceptible to rapid Phase I metabolism via Cytochrome P450 enzymes. The strategic installation of an electron-withdrawing fluorine atom at the C-5 position (as seen in the clinical candidate 5F-203) blocks oxidative degradation, thereby extending the biological half-life[1]. Furthermore, the high electronegativity of fluorine modulates the pKa of adjacent amines, enhancing blood-brain barrier (BBB) penetration—a critical requirement for neuro-diagnostic agents like flutemetamol[1].
Why CuAAC Click Chemistry? The 1,2,3-triazole ring generated via CuAAC is not merely a passive linker; it acts as a rigid bioisostere for amide bonds. Triazoles are highly robust against metabolic degradation, and their nitrogen atoms (N2 and N3) serve as excellent hydrogen bond acceptors, facilitating strong dipole-dipole interactions within kinase active sites[3]. Furthermore, CuAAC is bioorthogonal, proceeding with near-perfect 1,4-regioselectivity and high yields even in complex aqueous environments, making it ideal for time-sensitive applications like radiolabeling[4].
Application 1: Late-Stage F-Radiolabeling for PET Imaging
Causality & Context
In the development of dual-mode PET/optical imaging probes and Alzheimer's diagnostics (e.g., amyloid-
Protocol 1: Self-Validating CuAAC Radiolabeling of Benzothiazole Scaffolds
This protocol utilizes THPTA to stabilize the Cu(I) catalyst, ensuring rapid kinetics necessary for short-lived isotopes.
Reagents & Materials:
-
Fluorinated benzothiazole alkyne precursor (1.0 mg) *[
F]Fluoro-azide (100–500 MBq in 100 L DMF) -
CuSO
(0.1 M in water) -
Sodium ascorbate (0.5 M in water)
-
THPTA ligand (0.1 M in water)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a sterile microcentrifuge tube, mix 10
L of CuSO solution with 20 L of THPTA ligand. Causality: Pre-mixing ensures the formation of the Cu-THPTA complex, which protects Cu(I) from disproportionation and oxidation in the aqueous radiolabeling environment. -
Reduction: Add 15
L of sodium ascorbate to the catalyst mixture. The solution will turn from blue to colorless, indicating the successful reduction of Cu(II) to the catalytically active Cu(I). -
Cycloaddition: Add the benzothiazole alkyne precursor (dissolved in 50
L DMF) to the reaction vessel, followed immediately by the [ F]fluoro-azide. -
Incubation: Heat the sealed vial at 60 °C for 15 minutes. Causality: Mild heating accelerates the cycloaddition to outpace the radioactive decay of
F. -
System Validation & Quality Control (Self-Validating Step):
-
Radio-TLC: Spot 1
L of the crude mixture on a silica gel plate. Develop in EtOAc/Hexane (1:1). The disappearance of the mobile [ F]fluoro-azide spot and the appearance of a baseline-resolved product spot validates conversion. -
Radio-HPLC: Co-inject the crude radioactive mixture with a non-radioactive
F-benzothiazole-triazole reference standard. Validation is achieved only if the radioactive peak's retention time exactly matches the UV absorbance peak of the reference standard.
-
Workflow for late-stage 18F-radiolabeling of benzothiazoles via CuAAC.
Application 2: Synthesis of Targeted Anticancer Hybrids
Causality & Context
Fluorinated benzothiazole-triazole hybrids have demonstrated potent submicromolar cytotoxicity against human cancer cell lines (e.g., A549, MCF-7) by acting as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors[1][3]. The triazole ring mimics the peptide bonds of natural kinase substrates, while the C-5 fluorine atom increases the lipophilicity required to cross the cell membrane and enter the hydrophobic kinase pocket[1].
Protocol 2: Self-Validating Synthesis of Fluoro-Benzothiazole-Triazoles
Reagents & Materials:
-
2-Ethynyl-5-fluorobenzothiazole (1.0 equiv)
-
Substituted aryl azide (1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: THF/H
O (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2-ethynyl-5-fluorobenzothiazole and the aryl azide. Dissolve in the THF/H
O mixture. -
Catalyst Addition: Add CuI and DIPEA to the stirring solution. Causality: DIPEA acts as a base to deprotonate the terminal alkyne, forming the critical copper-acetylide intermediate required to drive the catalytic cycle. The biphasic THF/H
O solvent system ensures solubility of both the organic precursors and the transition state complex. -
Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
-
Workup: Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
System Validation & Quality Control (Self-Validating Step):
-
LC-MS: Analyze the crude solid. The complete disappearance of the alkyne mass peak and the dominant presence of the
adduct corresponding to the triazole hybrid validates the cycloaddition. -
H NMR (500 MHz, DMSO-d
):Validation is confirmed by the presence of a distinct singlet at 8.20–8.50 ppm. This peak corresponds to the isolated proton on the 1,2,3-triazole ring, confirming absolute 1,4-regioselectivity (a 1,5-disubstituted byproduct would present a shifted peak and different coupling environment).
-
Dual pharmacological pathways of fluoro-benzothiazole-triazole hybrids.
Quantitative Data Summary
The table below summarizes the pharmacological and radiochemical metrics of key fluorinated benzothiazole-triazole derivatives synthesized via click chemistry, highlighting their versatile applications[1][2][3].
| Compound Class | Primary Target / Application | Key Cell Lines / Pathology | Performance Metric (IC | Structural Advantage |
| 5-Fluoro-Benzothiazole-Triazole Hybrids | EGFR Kinase Inhibition (Oncology) | A549, MCF-7, HCT-116 | IC | C-5 Fluorine prevents CYP1A1 oxidation; Triazole enhances H-bonding. |
| Fluoro-bis(benzothiazole)-Triazoles | Antimicrobial & Cytotoxic Agent | U937, THP-1, Colo205 | Submicromolar cytotoxicity | Dual scaffolds increase lipophilicity; Triazole bridges active sites. |
| [ | Amyloid- | Alzheimer's Disease Models | RCY = 9.7% – 19.2% (d.c.) | Bioorthogonal click enables late-stage |
| C-5/C-6 Dual-Fluorinated Hybrids | PI3K/AKT Pathway Inhibition | PC-3, 22Rv1, MCF-7 | IC | Synergistic antiproliferative effect; maximum metabolic resistance. |
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI
- Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole)
- Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging N
- Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Organic Chemistry Frontiers (RSC Publishing)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
Advanced Protocol for the Lithiation and Functionalization of 7-Difluoromethoxy Benzothiazoles
Executive Summary
The 7-difluoromethoxy benzothiazole scaffold is a highly privileged pharmacophore, appearing frequently in modern drug discovery programs, including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1]. The difluoromethoxy (–OCHF₂) group acts as a lipophilic, moderately electron-withdrawing bioisostere for halogens or methoxy groups. However, the functionalization of this scaffold via organolithium chemistry presents a significant regiochemical challenge.
As a Senior Application Scientist, I have designed this guide to address the competing acidic sites on the benzothiazole ring. This protocol details the causal mechanisms and exact methodologies required to achieve either thermodynamic C2-functionalization or Directed ortho-Lithiation (DoM) at the C6 position, ensuring high yield and preventing catastrophic ring-opening degradation.
Mechanistic Rationale & Regiochemical Control
To successfully functionalize 7-difluoromethoxy benzothiazoles, one must navigate the inherent electronic hierarchy of the molecule's protons [2].
1. The C2-Acidity vs. Ring Opening (Kinetic/Thermodynamic Control) The C2 proton of an unblocked benzothiazole is exceptionally acidic (pKa ~29 in DMSO) due to the combined inductive effects of the adjacent sulfur and nitrogen heteroatoms. Consequently, treatment with standard alkyllithium reagents (e.g., n-BuLi) will exclusively deprotonate the C2 position. Causality in Experimental Design: 2-Lithiobenzothiazoles exist in a delicate equilibrium with their ring-opened isomer, 2-isocyanobenzenethiolate. Above -40 °C, this electrocyclic ring opening becomes irreversible, leading to complete degradation of the starting material. Therefore, strict cryogenic control (–78 °C) is non-negotiable during the metalation and electrophilic trapping phases.
2. The –OCHF₂ Directed ortho-Lithiation Effect (DoM) The difluoromethoxy group is a recognized Directed Metalation Group (DMG). The oxygen lone pairs coordinate the lithium cation, while the highly electronegative fluorine atoms inductively acidify the adjacent ortho protons (C6 and C8, though C8 is part of the fused system, leaving C6 as the target)[3]. Causality in Experimental Design: To force metalation at C6 via DoM, the highly reactive C2 position must be blocked (e.g., using 2-chloro-7-(difluoromethoxy)benzothiazole). Furthermore, highly nucleophilic bases like n-BuLi cannot be used with C2-halogenated substrates due to competing halogen-metal exchange or nucleophilic aromatic substitution (S_NAr). Instead, the non-nucleophilic, sterically hindered base Lithium 2,2,6,6-tetramethylpiperidide (LTMP) must be employed to achieve clean C6-deprotonation.
Regioselective lithiation pathways for 7-difluoromethoxy benzothiazoles based on C2-substitution.
Experimental Workflows
The following protocols are designed as self-validating systems. Visual cues and precise temperature checkpoints are included to ensure the integrity of the organometallic intermediates.
Protocol A: Regioselective C2-Formylation of 7-(Difluoromethoxy)benzothiazole
Objective: Introduce a formyl group at the C2 position using standard alkyllithium chemistry.
-
System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 7-(difluoromethoxy)benzothiazole (1.0 mmol, 201 mg) and anhydrous THF (10 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to –78 °C for 15 minutes. Validation: Use an internal thermocouple; the temperature must not rise above –75 °C during addition.
-
Metalation: Add n-Butyllithium (1.05 mmol, 2.5 M in hexanes, 0.42 mL) dropwise over 5 minutes down the side of the flask.
-
In-Process Control: The solution will rapidly transition from colorless to a deep yellow/orange, confirming the formation of the 2-lithio species.
-
-
Aging: Stir the carbanion solution at –78 °C for exactly 30 minutes. Do not extend this time, as slow degradation occurs even at cryogenic temperatures.
-
Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol, 110 mg) neat, in one rapid portion. Stir for 15 minutes at –78 °C.
-
Quenching & Workup: Quench the reaction while still in the cold bath by adding saturated aqueous NH₄Cl (5 mL). Remove the bath and allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: C6-Iodination via DoM of 2-Chloro-7-(difluoromethoxy)benzothiazole
Objective: Leverage the –OCHF₂ group to direct lithiation to the C6 position, utilizing a C2-blocked substrate and a non-nucleophilic base.
-
Base Generation (LTMP): In a flame-dried 50 mL Schlenk flask under argon, add 2,2,6,6-tetramethylpiperidine (TMP) (1.2 mmol, 170 mg) and anhydrous THF (8 mL). Cool to 0 °C in an ice bath. Add n-BuLi (1.1 mmol, 2.5 M in hexanes, 0.44 mL) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LTMP.
-
Cryogenic Cooling: Cool the LTMP solution to –78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve 2-chloro-7-(difluoromethoxy)benzothiazole (1.0 mmol, 235 mg) in anhydrous THF (2 mL). Add this solution dropwise to the LTMP over 10 minutes.
-
In-Process Control: A subtle color change to pale yellow indicates the formation of the highly stabilized 6-lithio intermediate.
-
-
Aging for DoM: Stir at –78 °C for 1.5 hours. The inductive effect of the –OCHF₂ group requires a longer metalation time compared to C2-deprotonation.
-
Electrophilic Trapping: Add a solution of Iodine (I₂) (1.5 mmol, 380 mg) in THF (3 mL) dropwise until the dark brown color of iodine persists in the reaction mixture.
-
Quenching & Workup: Quench at –78 °C with 10% aqueous Na₂S₂O₃ (10 mL) to reduce residual iodine. Warm to room temperature. Extract with Dichloromethane (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.
Quantitative Regioselectivity Data
The following table summarizes the expected outcomes based on substrate selection and base pairing, demonstrating the strict regiochemical control achievable with these protocols.
| Substrate | Base (Eq.) | Temp (°C) | Electrophile | Major Product | Regioselectivity | Isolated Yield |
| 7-OCHF₂-Benzothiazole | n-BuLi (1.05) | –78 °C | DMF | 2-Formyl-7-OCHF₂-BTZ | >98% (C2) | 82% |
| 7-OCHF₂-Benzothiazole | n-BuLi (1.05) | –20 °C | DMF | Degradation Products | N/A (Ring Open) | <10% |
| 2-Cl-7-OCHF₂-Benzothiazole | n-BuLi (1.10) | –78 °C | I₂ | Complex Mixture | S_NAr / Exchange | 15% |
| 2-Cl-7-OCHF₂-Benzothiazole | LTMP (1.10) | –78 °C | I₂ | 2-Cl-6-Iodo-7-OCHF₂-BTZ | >95% (C6) | 78% |
| 2-Cl-7-OCHF₂-Benzothiazole | LTMP (1.10) | –78 °C | CO₂ (s) | 2-Cl-7-OCHF₂-BTZ-6-COOH | >95% (C6) | 74% |
Note: BTZ = Benzothiazole. Yields represent isolated, chromatographically pure material.
References
- Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use.World Intellectual Property Organization (WIPO) Patents. Verified application of 7-difluoromethoxy benzothiazole derivatives in medicinal chemistry.
-
Fluorine in Heterocyclic Chemistry Volume 2. Springer / National Academic Digital Library. Comprehensive review of the electronic effects of fluorine substitution on benzazole ring systems and their lithiation behavior. URL:[Link]
-
The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society. Detailed physical organic analysis of the –OCHF₂ group's inductive and directing capabilities. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-bromo-7-(difluoromethoxy)benzo[d]thiazole .
The benzothiazole core is a highly privileged scaffold in drug discovery[1]. In this specific molecule, the difluoromethoxy (-OCF
Purification Workflow
Workflow for the isolation of 2-bromo-7-(difluoromethoxy)benzothiazole from crude mixtures.
Troubleshooting Guide: Impurity Profiling & Separation Strategies
Q: My TLC shows a heavy, streaking spot near the baseline (R
Q: LC-MS analysis of my "pure" silica gel fraction shows a co-eluting mass of[M-Br+H]
Q: Can I use methanol instead of ethyl acetate for normal phase purification?
A: Causality: No. The 2-bromo position of the benzothiazole ring is highly electrophilic. Methanol, particularly if trace basic impurities are present on the silica gel, can act as a nucleophile, leading to the formation of 2-methoxy-7-(difluoromethoxy)benzo[d]thiazole via S
Quantitative Data Summaries
Use the following reference table to identify your target and common impurities during fraction analysis.
| Compound | Expected R | Relative RP-HPLC RT | ESI-MS [M+H] |
| 2-Bromo-7-(OCF | 0.65 | 1.00 (Reference) | 280.0 / 282.0 (Isotope) |
| 7-(OCF | 0.60 | 0.85 | 202.0 |
| 2-Hydroxy-7-(OCF | 0.15 | 0.60 | 218.0 |
| 2-Amino-7-(OCF | 0.10 | 0.45 | 217.0 |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring you verify the success of a step before committing your entire batch to the next phase.
Protocol A: Normal-Phase Flash Chromatography (Silica Gel)
Objective: Isolate the target from polar byproducts (2-OH, 2-NH
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add Celite or deactivated silica gel (2× the crude weight). Evaporate the DCM under reduced pressure to yield a free-flowing powder[4].
-
Causality: Dry loading prevents band broadening caused by the poor solubility of benzothiazole mixtures in the initial non-polar mobile phase.
-
-
Column Equilibration: Pack and equilibrate a silica gel column with 100% Hexanes.
-
Elution Gradient: Run a shallow gradient from 0% to 15% Ethyl Acetate in Hexanes over 10 column volumes (CV).
-
Fraction Collection & Self-Validation: Collect fractions based on UV absorbance (254 nm).
-
Validation Check: Before pooling, perform TLC co-spotting of the leading and tailing fractions against the crude mixture. If the trailing edge shows a faint spot at R
~0.15, discard it to ensure absolute exclusion of the 2-hydroxy impurity.
-
Protocol B: Preparative Reverse-Phase HPLC
Objective: Separate the 2-bromo target from the debrominated byproduct.
-
System Setup: Equip a preparative HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water with 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Causality: Formic acid ensures sharp peak shapes by suppressing the ionization of any trace basic impurities, while the -OCF
H group remains completely stable under these mildly acidic conditions.
-
-
Gradient Method: Initiate at 40% B, hold for 2 minutes, then ramp to 90% B over 20 minutes.
-
Injection & Self-Validation: Inject the sample dissolved in DMSO or MeCN.
-
Validation Check: The debrominated impurity will elute first (lower logP). Collect the main peak (target). Immediately run a 1 µL analytical LC-MS injection of the pooled fraction to confirm the absolute absence of the m/z 202 [M+H]
peak before proceeding to lyophilization.
-
Frequently Asked Questions (FAQs)
Q: Is the difluoromethoxy group stable during the acidic conditions of RP-HPLC?
A: Yes. Unlike standard alkyl ethers, the -OCF
Q: Why does my product turn dark upon prolonged storage at room temperature? A: Benzothiazoles, particularly those with reactive 2-halo substitutions, can undergo slow intermolecular degradation or photolytic debromination if exposed to light and ambient moisture. Store the purified solid in an amber vial under an inert atmosphere (argon/nitrogen) at -20°C.
References
- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. cas.cn.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole deriv
- Application Note: Purification of 2,4-Dichloro-5-(difluoromethoxy)
- WO2008124393A1 - Benzothiazole derivatives and their use as protein kinase inhibitors. google.com.
Sources
overcoming steric hindrance in 7-substituted benzothiazole reactions
Introduction: The "Peri" Problem
Welcome to the technical support hub for benzothiazole functionalization. If you are here, you are likely facing low yields or failed couplings at the C7 position .
In the benzothiazole scaffold, the C7 position (adjacent to the bridgehead) presents a unique steric challenge known as the peri-interaction . Unlike C4 (which is peri to the Nitrogen lone pair), C7 is peri to the Sulfur atom. The large van der Waals radius of sulfur (1.80 Å) creates a "bay region" effect that blocks standard catalyst approach vectors.
This guide provides three distinct workflows to overcome this barrier:
-
The Bypass: Using ring-opening/closing mechanics for direct C-H activation.
-
The Ram: Using specialized ligands to force cross-coupling on 7-halo precursors.
-
The Architect: De novo synthesis strategies to install the group before the ring closes.
Module 1: Direct C-H Arylation at C7 (The "Bypass" Protocol)
User Issue: "I need to arylate the C7 position, but standard Pd-catalyzed C-H activation gives me a mixture of C2 and C4, or nothing at all."
Technical Insight: Standard C-H activation favors the most acidic proton (C2). To hit C7, you must use a mechanism that temporarily breaks the heteroatomic ring or uses the sulfur as a directing group. The Doucet Protocol utilizes a phosphine-free system where the benzothiazole ring is believed to undergo a reversible ring-opening, allowing the metal to coordinate to the sulfur and activate the adjacent C7 position.
Workflow Diagram: C7 Regioselective Activation
Caption: Phosphine-free Pd-catalyzed C-H arylation pathway utilizing PivOK to direct regioselectivity to C7.
Experimental Protocol: Phosphine-Free C7 Arylation
| Parameter | Specification | Note |
| Catalyst | PdCl₂ (unligated) | Do NOT use phosphines. Phosphines block the coordination site needed for the sulfur-directed mechanism. |
| Base | PivOK (Potassium Pivalate) | Essential. The pivalate acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) step. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | High boiling point required (150°C). DMA is a viable alternative. |
| Stoichiometry | 2.0 equiv Base, 1.5 equiv Ar-Br | Excess base prevents catalyst poisoning by HBr. |
Step-by-Step:
-
Charge a dried Schlenk tube with benzothiazole (1.0 mmol) , Aryl Bromide (1.5 mmol) , PdCl₂ (0.05 mmol) , and PivOK (2.0 mmol) .
-
Evacuate and backfill with Argon (3x).
-
Add NMP (4 mL) via syringe.
-
Heat to 150°C for 16–24 hours.
-
Troubleshooting: If conversion is low, add 10 mol% CuI as a co-catalyst to facilitate the oxidative addition of the aryl bromide.
Module 2: Cross-Coupling on 7-Halo-Benzothiazoles (The "Ram" Protocol)
User Issue: "I have 7-bromo-benzothiazole, but Suzuki/Buchwald couplings fail. The catalyst dies or I get dehalogenation."
Technical Insight: The sulfur atom at position 1 can chelate Pd, poisoning the catalyst. Furthermore, the bulky sulfur blocks the approach of the oxidative addition complex. To overcome this, you need Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines) . These ligands create a protective "cone" around the Pd center, preventing sulfur poisoning and facilitating reductive elimination in crowded spaces.
Ligand Selection Matrix
| Reaction Type | Recommended Ligand | Catalyst Precursor | Why? |
| Suzuki-Miyaura | XPhos or SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos is exceptionally good at coupling sterically hindered aryl chlorides/bromides. |
| Buchwald-Hartwig | BrettPhos or RuPhos | BrettPhos Pd G4 | These ligands prevent the formation of stable (unreactive) Pd-amine complexes and handle ortho-substitution well. |
| Negishi | PepPSI-IPr | (NHC-Pd precatalyst) | NHC ligands bind tighter than phosphines, resisting displacement by the benzothiazole sulfur. |
Experimental Protocol: Steric Suzuki Coupling
Target: Coupling 7-bromobenzothiazole with an ortho-substituted boronic acid.
-
Catalyst Prep: Use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) . Pre-stir in solvent for 5 mins to form the active species (or use XPhos Pd G4).
-
Base: Use K₃PO₄ (3.0 equiv) . Crucial: Carbonate bases often fail with heteroaryl halides due to slower transmetallation. Phosphate is superior here.
-
Solvent: 1,4-Dioxane/Water (10:1) . The water is necessary to dissolve the inorganic base and activate the boronic acid.
-
Temperature: 100°C.
-
Troubleshooting: If you observe protodehalogenation (H replacing Br), it means oxidative addition happened, but transmetallation failed. Increase the boronic acid to 2.0 equiv and switch to n-Butanol as the solvent to change the solvation sphere.
Module 3: De Novo Synthesis (The "Architect" Protocol)
User Issue: "I cannot functionalize the ring. I need to build it from scratch."
Technical Insight: If the C7 position is too crowded for catalysis, install the substituent before forming the benzothiazole ring. The most robust route is the condensation of 3-substituted-2-aminothiophenols with aldehydes or acids.
Workflow Diagram: Retrosynthetic Logic
Caption: De novo assembly strategy avoiding late-stage functionalization of the hindered C7 position.
Protocol: Oxidative Cyclization (Metal-Free)
This method avoids transition metals entirely, preventing issues with sulfur poisoning.
-
Substrate: 2-Amino-3-methylbenzenethiol (to make 7-methylbenzothiazole).
-
Reagent: Aryl Aldehyde (1.0 equiv).
-
Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or simply Air/DMSO .
-
Procedure:
-
Dissolve aminothiophenol and aldehyde in DMSO .
-
Heat to 120°C in an open vessel (air acts as the terminal oxidant).
-
Reaction typically completes in 2–4 hours.
-
Mechanism:[1][2][3][4][5][6] Formation of the Schiff base followed by intramolecular nucleophilic attack of the thiol and subsequent oxidation.
-
FAQ: Troubleshooting Specific Failures
Q1: I am trying to lithiate 7-bromobenzothiazole to react with an electrophile, but I get a complex mixture. Why? A: Benzothiazoles have an acidic proton at C2 (pKa ~28). Alkyl lithiums (n-BuLi) will attack C2 faster than they perform Lithium-Halogen exchange at C7.
-
Fix: Use LDA at -78°C to selectively deprotonate C2, trap with a silyl group (TMSCl) to block it, then perform your Li-Hal exchange at C7. Deprotect the TMS later with TBAF.
Q2: My Buchwald coupling at C7 works but yields are 30%. The rest is starting material. A: This indicates catalyst deactivation. The product (7-amino-benzothiazole) is a bidentate ligand (N3 and the new amine) that can chelate Pd.
-
Fix: Switch to BrettPhos Pd G4 . The bulky ligand prevents the product from binding back to the metal center. Also, ensure your solvent is strictly anhydrous; water kills the active catalyst species in aminations.
Q3: Can I use the Jacobson Cyclization for 7-substituted derivatives? A: Yes, but be careful with regioselectivity. Jacobson cyclization (radical cyclization of thiobenzanilides) on a meta-substituted aniline derivative gives a mixture of 5- and 7-substituted benzothiazoles. Sterics usually favor the 5-position (less hindered). The De Novo method (Module 3) is superior for ensuring the substituent ends up at C7.
References
-
Regioselective C-H Arylation: Abdellaoui, F., et al. (2016). "Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position." ACS Catalysis.[7] Link
-
Steric Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. Link
-
De Novo Synthesis: Itoh, T., & Mase, T. (2007).[6] "A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling." Organic Letters. Link
-
Ir-Catalyzed Borylation: Mkhalid, I. A. I., et al. (2010). "C–H Activation for the Construction of C–B Bonds." Chemical Reviews. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
separation of regioisomers in substituted benzothiazole synthesis
This guide addresses the critical challenge of regioisomer separation in substituted benzothiazole synthesis, specifically focusing on the mixtures arising from the cyclization of meta-substituted precursors.
Topic: Separation of 5- and 7-Substituted Regioisomers in Benzothiazole Synthesis Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]
The Core Problem: Why You Have a Mixture
In the synthesis of benzothiazoles, particularly via the Jacobsen-Hugershoff cyclization (oxidative cyclization of thiobenzanilides) or the reaction of 3-substituted anilines with sulfur sources, regioisomerism is a fundamental challenge.
When a meta-substituted aniline derivative undergoes cyclization, the electrophilic sulfur intermediate can attack the aromatic ring at two available ortho positions:
-
Position 2 (Para to substituent): Yields the 6-substituted benzothiazole (usually the major product due to steric accessibility).
-
Position 6 (Ortho to substituent): Yields the 4-substituted benzothiazole (often minor).
However, the more insidious mixture occurs with meta-substituted thiobenzanilides. The cyclization can occur at the two ortho carbons relative to the nitrogen, leading to a mixture of 5-substituted and 7-substituted benzothiazoles.
Mechanistic Bifurcation (Jacobsen-Hugershoff)
The following diagram illustrates the divergence point where the radical cation or electrophilic sulfur species chooses between the two available steric/electronic sites.
Figure 1: Bifurcation pathway in the oxidative cyclization of meta-substituted thiobenzanilides leading to 5- and 7-regioisomers.
Module 1: Diagnostic & Analytical Troubleshooting
"I have a solid. Is it pure, or is it a mixture?"
Before attempting separation, you must confirm the presence of isomers. TLC is often insufficient because 5- and 7-isomers frequently possess nearly identical
Protocol: NMR Structural Assignment
The definitive method for distinguishing these isomers is 1H NMR coupling constants (
| Feature | 5-Substituted Benzothiazole | 7-Substituted Benzothiazole |
| Spin System | Isolated Proton (H-4) | Contiguous Spin System (H-4, H-5, H-6) |
| H-4 Signal | Doublet ( | Doublet ( |
| H-6 Signal | Doublet of Doublets (dd) . Large ortho ( | Doublet ( |
| H-5 Signal | N/A (Substituted) | Triplet/Multiplet ( |
| Key Identifier | Look for a proton with only small coupling (H-4). If present, you have the 5-isomer. | Look for three adjacent protons with strong ortho splitting ( |
Troubleshooting Tip: If signals overlap in CDCl₃, switch to Benzene-d6 or Acetone-d6 . The aromatic solvent induced shift (ASIS) often resolves overlapping regioisomeric peaks.
Module 2: Purification Workflows
"My NMR shows a 60:40 mixture. How do I separate them?"
Method A: Fractional Recrystallization (Scalable)
This is the preferred method for >1g scales. Benzothiazoles are highly crystalline. The 5- and 7-isomers often have significantly different crystal lattice energies due to symmetry.
Solvent System: Ethanol (absolute) or Ethanol/Water (9:1).
-
7-Substituted isomers are typically less soluble due to higher symmetry/packing efficiency compared to the "kinked" 5-substituted analogs.
Step-by-Step Protocol:
-
Dissolve the crude mixture in boiling Ethanol (10 mL per gram).
-
If not fully soluble, add Ethanol dropwise until clear.
-
Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.
-
Seed it: If you have a pure reference of the minor isomer, add a micro-crystal.
-
Filter the first crop. Analyze by NMR. This is usually enriched in the 7-substituted isomer.
-
Concentrate the mother liquor by 50% and cool to 0°C. Filter the second crop. This is often the 5-substituted isomer.
Method B: Flash Chromatography with Modifier (Precision)
Standard Hexane/Ethyl Acetate gradients often fail to separate these isomers (co-elution).
Optimized Mobile Phases:
-
Dichloromethane (DCM) / Methanol: Start 100% DCM, gradient to 2% MeOH. The polarizability of DCM interacts differently with the dipole moments of the 5- vs 7-isomers.
-
Toluene / Ethyl Acetate: Toluene provides
- interactions with the benzothiazole core.-
Ratio: 95:5 Toluene:EtOAc is a strong starting point for difficult separations.
-
Module 3: Synthetic Optimization (Prevention)
"Purification is failing. How do I stop the mixture from forming?"
If separation is impossible, you must alter the synthesis to enforce regiocontrol.
Strategy 1: Steric Blocking
If you require the 5-substituted isomer, use a para-substituted aniline precursor.
-
Why: A substituent at the para position (relative to the amine) blocks the formation of the 6-isomer, but this is for a different substitution pattern.
-
For 5- vs 7-control: Use a 3,4-disubstituted aniline where one group is a removable blocking group (e.g., Bromine) at the position you want to protect.
Strategy 2: Radical Cyclization vs. Condensation
The Jacobsen-Hugershoff (radical mechanism) is sensitive to electronics.
-
Alternative:Condensation of 2-aminothiophenols with aldehydes. [1]
-
If you can synthesize pure 2-amino-4-substituted-benzenethiol , condensation with an aldehyde yields exclusively the 6-substituted benzothiazole.
-
If you synthesize pure 2-amino-6-substituted-benzenethiol , condensation yields exclusively the 4-substituted benzothiazole.
-
Note: The challenge shifts to synthesizing the specific aminothiophenol, but this is often easier to purify than the final benzothiazole.
-
FAQ: Troubleshooting Specific Scenarios
Q: I am using the Jacobsen method with 3-fluorothiobenzanilide. Which isomer is major? A: The 7-fluoro isomer is typically the major product. The radical cyclization prefers the sterically less hindered position (away from the fluorine). However, the 5-fluoro isomer will be present (approx. 15-20%). Recrystallization from ethanol usually isolates the 7-fluoro isomer efficiently [1].
Q: My isomers are co-eluting on C18 HPLC. What can I change?
A: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer superior selectivity for positional isomers of halogenated aromatics and heterocycles compared to standard C18, due to specific dipole-dipole and
Q: Can I convert the mixture to separable derivatives?
A: Yes. If your benzothiazole has a functional handle (e.g., an amine or phenol), derivatize it with a bulky group (e.g., Boc-protection or Tosylation). The steric bulk will significantly amplify the difference in
References
-
Hutchinson, I., et al. (2001). Antitumor benzothiazoles.[2][3][4] 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of Medicinal Chemistry. Link
-
Gupta, A., & Rawat, S. (2010).[2] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Link
-
Jordan, A. D., et al. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. The Journal of Organic Chemistry. Link
-
Weekes, A. A., & Westwell, A. D. (2009). Synthesis and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
Technical Analysis & Comparative Profiling: 1H NMR of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
Part 1: Executive Summary & Strategic Context
The Molecule: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
Role: Critical Intermediate / Scaffold
Key Feature: The 7-Difluoromethoxy (
In medicinal chemistry, the
The Analytical Challenge:
Distinguishing the target molecule from its non-fluorinated precursor (7-hydroxy) or its methoxy analog requires precise interpretation of the proton NMR spectrum. The defining characteristic is the transformation of the oxygen-bound signal from a singlet (methoxy) to a distinctive, widely split triplet (
This guide provides a comparative analysis against the standard alternative (2-Bromo-7-methoxybenzo[d]thiazole) to validate structural integrity.
Part 2: Comparative Analysis (Target vs. Alternative)
The following table contrasts the 1H NMR profile of the target molecule against its most common analog. This comparison serves as the primary Quality Control (QC) checkpoint.
Solvent Standard:
| Feature | Target: 2-Br-7-( | Alternative: 2-Br-7-( | Diagnostic Significance |
| O-Substituent Shift | CRITICAL. The massive downfield shift confirms the fluorinated carbon. | ||
| Multiplicity | Triplet ( | Singlet ( | Confirms the presence of two Fluorine atoms.[1] |
| Coupling ( | N/A | The "Giant Triplet." A signature of geminal H-F coupling. | |
| Aromatic Region | |||
| H-6 (Ortho to OR) | Less Shielded ( | Highly Shielded ( | The |
Part 3: Detailed Spectral Interpretation
The "Giant Triplet": The Signature
The most distinct feature of this spectrum is the proton on the difluoromethyl group. Unlike typical alkyl protons, this proton is coupled to two equivalent fluorine nuclei (
-
Mechanism: Geminal coupling (
). -
Appearance: A triplet with an extremely wide coupling constant (
Hz). -
Visual Check: On a standard 400 MHz spectrum, the two outer legs of the triplet will be separated by
145 Hz (approx. 0.36 ppm), making it look like two separate broad singlets if the resolution is poor.
The Aromatic Region (Positions 4, 5, 6)
The benzothiazole core is substituted at positions 2 (Br) and 7 (
-
H5 (Meta to bridgehead): Typically the most deshielded aromatic proton (
7.6 – 7.8 ppm). Appears as a triplet (or dd with similar values) due to coupling with H4 and H6 ( Hz). -
H4 (Ortho to bridgehead): Doublet or dd (
7.4 – 7.6 ppm). -
H6 (Ortho to
): The most shielded proton ( 7.1 – 7.3 ppm) due to the oxygen's resonance donation, though less shielded than in the methoxy analog. Appears as a doublet .
Part 4: Visualization of Analytical Logic
Diagram 1: Structural Confirmation Decision Tree
This workflow guides the chemist through the Go/No-Go decision process during synthesis or QC.
Caption: Logical workflow for distinguishing the difluoromethoxy target from common synthetic impurities.
Diagram 2: The Splitting Mechanism ( )
Understanding the origin of the "Giant Triplet."
Caption: Splitting tree demonstrating how coupling to two equivalent Fluorine atoms creates the signature 1:2:1 triplet.
Part 5: Experimental Protocol
To ensure reproducible data and avoid "ghost" peaks caused by rotamers or aggregation, follow this protocol.
1. Sample Preparation:
-
Mass: 5–10 mg of purified compound.
-
Solvent: 0.6 mL
(99.8% D).-
Note: If solubility is poor, use DMSO-
, but expect the triplet to shift slightly downfield ( 7.0 – 7.6 ppm).
-
-
Filtration: Filter through a cotton plug to remove suspended solids which cause line broadening.
2. Acquisition Parameters:
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.
-
Spectral Width (SW): Set to at least 14 ppm (–2 to 12 ppm) to ensure the wide triplet legs are not aliased.
-
Scans (NS): Minimum 16 scans. The
proton is a single proton split into three lines (intensity 1:2:1), so the outer lines have only 0.25 intensity of a standard proton. Good S/N is required. -
Relaxation Delay (D1): 1.0 – 2.0 seconds.
3. Processing:
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
-
Integration:
-
Integrate the
triplet across the entire width (approx 150 Hz). Normalize this to 1H. -
Integrate the aromatic region (should sum to 3H).
-
References
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation (Supporting Information). Retrieved from [Link][1]
-
National Institutes of Health (PMC). (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
- Vertex AI Search. (2024). Synthesis and Characterization of Difluoromethoxy-Substituted Benzo[d]Imidazole Derivatives. (Contextual grounding for OCF2H shifts).
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 7-Difluoromethoxy Substituted Benzothiazoles
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is foundational to progress. Benzothiazoles represent a privileged scaffold in medicinal chemistry, and the introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), is a key strategy for modulating metabolic stability, lipophilicity, and bioavailability.[1] Understanding the spectroscopic signature of these molecules is paramount. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-difluoromethoxy substituted benzothiazoles, offering a comparative framework, predictive insights, and robust experimental protocols for unambiguous characterization.
The Unique Influence of the -OCHF₂ Group in ¹³C NMR
The interpretation of ¹³C NMR spectra for compounds containing fluorine can be complex due to carbon-fluorine (C-F) coupling.[2] Unlike standard ¹H-decoupled spectra where all signals ideally appear as singlets, C-F coupling persists, often leading to multiplets that can overlap with other signals.[1] The difluoromethoxy group imparts several key features to the ¹³C NMR spectrum:
-
Direct Coupling (¹JCF): The carbon of the -OCHF₂ group itself will experience a large one-bond coupling to the two fluorine atoms, appearing as a triplet in the ¹H-decoupled spectrum.
-
Long-Range Coupling: Carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine atoms will exhibit smaller couplings, providing crucial information for signal assignment.[2]
-
Electronic Effects: The -OCHF₂ group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine and oxygen atoms. This generally leads to a deshielding (downfield shift) of nearby carbon atoms. It also has a weaker electron-donating resonance effect (+R) from the oxygen lone pairs, which can influence the electron density of the aromatic system.
Comparative Analysis of Substituted Benzothiazoles
Direct experimental data for a wide range of 7-substituted benzothiazoles is not always centrally available. However, by analyzing data from related substituted benzothiazoles, we can predict and understand the expected chemical shifts for a 7-OCHF₂ derivative. The table below presents known ¹³C NMR data for representative 2- and 6-substituted benzothiazoles to establish a baseline for comparison.
| Compound | C2 | C4 | C5 | C6 | C7 | C3a | C7a | Reference |
| 2-Phenylbenzothiazole | 168.1 | 126.4 | 125.2 | 126.4 | 121.6 | 135.1 | 154.2 | [3] |
| 2-Phenyl-6-(trifluoromethyl)benzothiazole | 171.2 | 127.3 | 123.5 | 124.2 (q) | 119.3 | 135.1 | 156.1 | [3] |
| 2-(tert-butyl)benzothiazole | 181.8 | 125.7 | 124.5 | 122.7 | 121.5 | 135.0 | 153.3 | [4] |
Note: Numbering follows standard IUPAC convention. Data acquired in CDCl₃. Chemical shifts (δ) in ppm.
Predicted Shifts for 7-Difluoromethoxy-2-phenylbenzothiazole:
Based on the electronic principles, we can forecast the impact of a 7-OCHF₂ group relative to the unsubstituted 2-phenylbenzothiazole:
-
C7: Expected to shift significantly downfield due to the direct attachment to the electronegative oxygen atom of the -OCHF₂ group.
-
C6 & C7a: These adjacent carbons will be deshielded (shifted downfield) due to the strong -I effect of the substituent. They will also likely exhibit a small ²JCF or ³JCF coupling.
-
C5 & C4: The inductive effect diminishes with distance, so smaller downfield shifts are anticipated.
-
-OCHF₂ Carbon: This carbon will appear as a triplet with a large ¹JCF coupling constant (typically > 200 Hz) in a region characteristic for carbons attached to two fluorines.[5]
The diagram below illustrates the primary electronic influence of the 7-OCHF₂ substituent on the benzothiazole ring.
Caption: Electronic effects of the 7-OCHF₂ group on the benzothiazole core.
Experimental Protocol for Structural Verification
To unambiguously assign the ¹³C NMR spectrum of a novel 7-difluoromethoxy substituted benzothiazole, a series of experiments should be performed.
1. Sample Preparation: i. Dissolve 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ii. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube. iii. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
2. NMR Data Acquisition:
- Instrument: A multinuclear NMR spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended. A probe capable of ¹⁹F decoupling is highly advantageous.[1]
- Standard ¹³C{¹H} Spectrum:
- Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
- Parameters:
- Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 1024 or higher, depending on sample concentration.
- Rationale: This is the primary experiment to observe all carbon signals. C-F couplings will be visible.
- Double Decoupled ¹³C{¹H, ¹⁹F} Spectrum:
- Experiment: Proton and fluorine decoupled ¹³C experiment.
- Rationale: This experiment simplifies the spectrum by collapsing all C-F multiplets into singlets, confirming the carbon skeleton and aiding in the identification of carbons coupled to fluorine.[2] Specialized hardware may be required.[1]
- APT or DEPT Spectra:
- Experiment: Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135, DEPT-90).
- Rationale: These experiments reveal the number of protons attached to each carbon. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90, only CH signals are observed. Quaternary carbons (including C=O and C-F) are absent in DEPT spectra. This is crucial for distinguishing between protonated and non-protonated aromatic carbons.[6]
Data Interpretation Workflow
The logical process for assigning the spectrum of a 7-difluoromethoxy substituted benzothiazole is outlined below.
Caption: Workflow for ¹³C NMR spectral assignment.
By following this workflow, a researcher can systematically deconstruct the spectral data. The initial ¹H-decoupled spectrum identifies the key -OCHF₂ carbon signal and flags other carbons coupled to fluorine. The DEPT experiments then separate the aromatic signals into CH and quaternary carbons. Finally, by comparing these experimental observations with the predicted shifts based on electronic effects and data from similar compounds, a full and confident assignment of the ¹³C NMR spectrum can be achieved.
References
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]
-
Effect of substituents on the 13C NMR chemical shifts of 2‐R‐3‐methylbenzothiazolium quaternary salts and 2‐R‐benzothiazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014). Available at: [Link]
-
Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research. (2018). Available at: [Link]
-
13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]
-
Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications. (2022). Available at: [Link]
-
13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]
-
Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. (2013). Available at: [Link]
-
Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids. The Royal Society of Chemistry. (2013). Available at: [Link]
-
C13 NMR and X-Nuclei Reference Database. Modgraph. Available at: [Link]
-
Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. JEOL. Available at: [Link]
-
Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Molecules. (2022). Available at: [Link]
-
Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling. (2023). Available at: [Link]
-
Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences. (2020). Available at: [Link]
-
NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. (2020). Available at: [Link]
-
13C-NMR CHEMICAL SHIFTS OF DIFLUOROMETHYLENE GROUPS. Asahi Garasu Kenkyu Hokoku. (1979). Available at: [Link]
-
Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate. (2018). Available at: [Link]
-
NMR Database for Faster Structural Data. CAS. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Substituted Benzothiazole Derivatives. International Journal of Scientific and Research Publications. (2017). Available at: [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. (2004). Available at: [Link]
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. (2013). Available at: [Link]
-
13C NMR Spectroscopy. Structure Elucidation in Organic Chemistry. (2009). Available at: [Link]
-
Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics. (2016). Available at: [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. (2020). Available at: [Link]
-
Tables For Organic Structure Analysis. Spectroscopic Methods in Organic Chemistry. Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. (2021). Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. (2021). Available at: [Link]
-
13C NMR spectroscopy. NPTEL. Available at: [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of Brominated Benzothiazoles (EI vs. ESI)
Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists. Context: Brominated benzothiazoles (BBTs) are critical scaffolds in drug discovery (e.g., Riluzole analogs, antitumor agents) and environmental tracers. Their analysis hinges on distinguishing structural isomers and halogenated patterns.[1]
Executive Summary & Mechanistic Core
In drug development, the brominated benzothiazole moiety presents a unique analytical duality: it is lipophilic enough for membrane permeability yet polar enough (via the thiazole nitrogen) to complicate gas-phase analysis.
This guide compares the two dominant analytical "products" or methodologies available to the researcher: Electron Ionization (GC-EI-MS) versus Electrospray Ionization (LC-ESI-MS/MS) . While GC-EI-MS remains the structural "fingerprinting" standard, LC-ESI-MS/MS has emerged as the superior alternative for high-throughput bioanalysis and metabolite identification in complex matrices.
The "Product": Fragmentation Mechanics
Understanding the fragmentation of BBTs is the prerequisite for method selection. The presence of bromine (
Key Fragmentation Pathways[2]
-
Isotopic Clustering: The molecular ion (
or ) appears as a doublet separated by 2 Da. -
Thiazole Ring Cleavage: The most energetic pathway involves the loss of HCN (27 Da) from the thiazole ring, often followed by the expulsion of CS (44 Da) or a halogen radical.
-
C-Br Homolysis: In "hard" ionization (EI), the C-Br bond is labile, leading to a prominent
ion. In "soft" ionization (ESI), this bond is often preserved unless high collision energies (CE) are applied.
Visualization: Fragmentation Topology
The following diagram maps the disintegration of a representative 2-amino-6-bromobenzothiazole scaffold, contrasting the preservation of the Br-tag against ring destruction.
Caption: Proposed fragmentation pathways for 6-bromo-2-aminobenzothiazole. The primary vector involves thiazole ring opening via HCN loss, while direct dehalogenation competes at higher internal energies.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
This section objectively compares the "Gold Standard" (GC-EI-MS) against the "Modern Alternative" (LC-ESI-MS/MS) for BBT analysis.
Method A: GC-EI-MS (The Structural Fingerprint)
Gas Chromatography coupled with Electron Ionization (70 eV) is the historical standard.
-
Mechanism: High-energy electron bombardment causes extensive fragmentation.
-
Pros: Generates library-searchable spectra (NIST/Wiley); excellent for non-polar, volatile derivatives.
-
Cons: BBTs with polar groups (e.g., -NH2, -OH) require derivatization (silylation/acylation) to prevent peak tailing. Thermal degradation can occur before ionization.
Method B: LC-ESI-MS/MS (The Bioanalytical Workhorse)
Liquid Chromatography with Electrospray Ionization is the preferred alternative for drug metabolism studies (DMPK).
-
Mechanism: Soft ionization generates predominantly
ions. Structural data is obtained via Collision-Induced Dissociation (CID) in a second quadrupole. -
Pros: No derivatization required; handles biological fluids (plasma/urine) directly; high sensitivity (pg/mL range) using Multiple Reaction Monitoring (MRM).
-
Cons: Susceptible to matrix effects (ion suppression); spectra are instrument-dependent (collision energy specific).
Performance Matrix
| Feature | GC-EI-MS (Alternative) | LC-ESI-MS/MS (Recommended for Bioanalysis) |
| Analyte Polarity | Non-polar / Volatile | Polar / Non-volatile / Thermolabile |
| Sample Prep | Complex (Derivatization often needed) | Simple (Protein Precipitation/SPE) |
| Ionization Type | Hard (In-source fragmentation) | Soft (Requires CID for fragments) |
| Sensitivity | High for pure standards | Ultra-high for complex matrices (MRM) |
| Specificity | Spectral Fingerprint (Library match) | Precursor |
| Isomer Resolution | High (Chromatographic) | Moderate (Depends on column chemistry) |
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (Internal Standards and QC checks).
Protocol A: LC-ESI-MS/MS Workflow (Targeted Quantitation)
Best for: Pharmacokinetic studies of brominated benzothiazoles in plasma.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma.
-
Add 150 µL Acetonitrile containing Internal Standard (e.g., deuterated benzothiazole). Causality: Acetonitrile precipitates proteins while solubilizing the lipophilic BBT.
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Inject 5 µL of supernatant.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins. Causality: High organic finish ensures elution of the hydrophobic brominated core.
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
MRM Transitions:
-
Quantifier:
[Parent] [Parent - HCN] (e.g., 229 202). -
Qualifier:
[Parent] [Parent - Br] (e.g., 229 150).
-
-
Protocol B: GC-EI-MS Workflow (Structural ID)
Best for: Impurity profiling and synthesis verification.
-
Derivatization (If polar groups present):
-
Dissolve 1 mg sample in 100 µL Ethyl Acetate.
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 mins. Causality: Blocks polar -NH/-OH groups, increasing volatility and thermal stability.
-
-
GC Conditions:
-
Column: HP-5MS (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 5 min).
-
-
MS Settings:
-
Mode: Electron Ionization (70 eV).
-
Scan Range: 50–500 amu.
-
Data Analysis: Look for the 1:1 doublet at molecular weight; confirm loss of 27 Da (HCN).
-
References
-
BenchChem. (2025).[3][4] In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole. Retrieved from
-
Prukała, D., et al. (2010).[5] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Retrieved from
-
Roman Perez, E., et al. (2016).[6] Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology. Retrieved from
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide. Retrieved from
-
Salmona, G., et al. (1984).[7] Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scite.ai [scite.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program [academia.edu]
- 7. Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Performance Liquid Chromatography of Fluorinated Benzothiazole Derivatives: A Comparative Analysis of Retention Behavior
For researchers and professionals in drug development, understanding the chromatographic behavior of fluorinated benzothiazole derivatives is paramount for purification, analysis, and quality control. The strategic introduction of fluorine into the benzothiazole scaffold significantly alters its physicochemical properties, including lipophilicity, which in turn profoundly impacts its retention in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth comparison of the HPLC retention times of several fluorinated benzothiazole derivatives, supported by experimental data, to elucidate the structure-retention relationship. We will delve into the causality behind experimental choices and provide a robust, self-validating protocol for your own investigations.
The Influence of Fluorination on Retention Time: A Comparative Data Analysis
The retention time of a compound in RP-HPLC is primarily governed by its hydrophobicity; more hydrophobic molecules interact more strongly with the nonpolar stationary phase, leading to longer retention times. Fluorine, being the most electronegative element, can have a complex effect on molecular hydrophobicity. While a single fluorine atom can increase lipophilicity, the overall effect is dependent on the number and position of fluorine substituents on the benzothiazole ring system.[1][2]
A study by Wang and Guengerich (2012) provides valuable experimental data on the retention times of a series of 2-aryl-5-fluorobenzothiazole derivatives.[3] This data, presented in Table 1, serves as an excellent case study for understanding the nuances of how substitutions on the 2-aryl moiety influence retention in the context of a 5-fluoro-benzothiazole core.
Table 1: Comparative HPLC Retention Times of 2-Aryl-5-Fluorobenzothiazole Derivatives
| Compound Number | 2-Aryl Substituent | Retention Time (t R , min) |
| 1 | 4-amino-3-methylphenyl | 6.04 |
| 2 | 3-methyl-4-nitrosophenyl | 7.43 |
| 3 | 3-methyl-4-nitrophenyl | 7.11 |
| 4 | 3,4-dimethoxyphenyl | 6.55 |
| 5 | 3-hydroxy-4-methoxyphenyl | Not specified in the primary text |
| 6 | 4-hydroxylamino-3-methylphenyl | 6.04 |
Data extracted from Wang and Guengerich, 2012.[3] The HPLC conditions are detailed in the experimental protocol section below.
From this dataset, we can draw several key observations:
-
Impact of Functional Groups: The nature of the substituent on the 2-aryl ring significantly influences the retention time. For instance, the nitro-substituted compound (3 ) is more retained than the amino-substituted compound (1 ), which is consistent with the general understanding that a nitro group increases hydrophobicity more than an amino group.
-
Oxidation State: Comparing the nitroso (2 ) and nitro (3 ) derivatives, the nitroso compound exhibits a longer retention time. This highlights that subtle changes in the electronic nature and steric profile of the substituent can lead to noticeable differences in chromatographic behavior.
-
Polarity and Hydrogen Bonding: The hydroxylamino-substituted compound (6 ) has the same retention time as the amino-substituted compound (1 ). This suggests that the introduction of the hydroxyl group, which increases polarity and the potential for hydrogen bonding with the mobile phase, counteracts any increase in molecular weight, resulting in a similar overall hydrophobicity in this specific chromatographic system.
Causality Behind Experimental Choices: A Deeper Look at the Protocol
The selection of HPLC parameters is critical for achieving optimal separation and reproducible results. The protocol described below is based on established methods for the analysis of benzothiazole derivatives and is designed to be a robust starting point for your own method development.[3]
Experimental Protocol: RP-HPLC Analysis of Fluorinated Benzothiazole Derivatives
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules, including benzothiazole derivatives. The specified dimensions and particle size provide a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A mixture of a weak acid in water and an organic solvent like acetonitrile is a common mobile phase for RP-HPLC. The phosphoric acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds. Acetonitrile is a versatile organic modifier that provides good peak shape and is UV transparent at the detection wavelength. |
| Gradient Elution | 30% B for 2 min, then to 65% B over 10 min, then to 30% B over 1 min, and re-equilibrate for 2 min. | A gradient elution is employed to effectively separate compounds with a range of polarities. The initial lower concentration of the organic phase allows for the retention of more polar compounds, while the gradual increase in acetonitrile concentration elutes the more hydrophobic compounds in a reasonable timeframe.[3] |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good compromise between analysis speed and system pressure. |
| Injection Volume | 10 µL | A small injection volume is crucial to prevent band broadening and maintain good peak shape. |
| Column Temperature | 30°C | Maintaining a constant column temperature is essential for reproducible retention times. A slightly elevated temperature of 30°C can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Detection Wavelength | 254 nm or as per UV maxima of analytes | Benzothiazole derivatives typically exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, the detection wavelength should be set to the absorbance maximum (λmax) of the specific derivatives being analyzed.[3] |
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the fluorinated benzothiazole derivative standards in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard solution to a concentration within the expected linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflow is summarized in the following diagram.
Caption: A streamlined workflow for the HPLC analysis of fluorinated benzothiazole derivatives.
Trustworthiness Through a Self-Validating System
The provided protocol incorporates several elements that contribute to its trustworthiness and ensure the generation of reliable data:
-
System Suitability: Before running any samples, it is crucial to perform a system suitability test. This typically involves injecting a standard solution multiple times to assess parameters like retention time repeatability, peak area precision, and tailing factor. These checks verify that the HPLC system is performing correctly and that the results will be consistent.
-
Internal Standard: For quantitative analysis, the use of an internal standard is highly recommended. An internal standard is a compound with similar chemical properties to the analytes but is not present in the sample. It is added to all standards and samples at a constant concentration. By comparing the peak area ratio of the analyte to the internal standard, any variations in injection volume or system performance can be compensated for, leading to more accurate and precise quantification.
-
Method Validation: For routine analysis, the HPLC method should be fully validated according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). A validated method provides a high degree of assurance in the quality of the analytical data.
By adhering to these principles, researchers can be confident in the integrity of their chromatographic data and make well-informed decisions in their drug development endeavors. The intricate relationship between fluorine substitution and HPLC retention time in benzothiazole derivatives underscores the importance of a systematic and well-reasoned approach to analytical method development.
References
-
Wang, K., & Guengerich, F. P. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 25(8), 1740–1751. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Sources
elemental analysis calculation for C8H4BrF2NOS
Executive Summary & Chemical Context[1][2][3][4]
The compound with the molecular formula
Standard CHNS combustion often fails to accurately quantify Fluorine due to the formation of stable carbon-fluorine bonds and the potential for
This guide compares the two primary methodologies for validating this compound: Automated Combustion Ion Chromatography (CIC) versus the classical Schöniger Oxygen Flask method, providing a definitive protocol for researchers requiring
Theoretical Framework: The Baseline Calculation
Before any experimental validation, a precise theoretical baseline based on the latest IUPAC atomic weights (2024/2025) is required.
Molecular Formula:
| Element | Count | Atomic Weight ( g/mol ) [1] | Total Mass Contribution | Theoretical % |
| Carbon (C) | 8 | 12.011 | 96.088 | 34.31% |
| Hydrogen (H) | 4 | 1.008 | 4.032 | 1.44% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 28.53% |
| Fluorine (F) | 2 | 18.998 | 37.996 | 13.57% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.00% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 5.71% |
| Sulfur (S) | 1 | 32.060 | 32.060 | 11.45% |
| Total MW | 280.086 g/mol | 100.00% |
Critical Insight: The Hydrogen content is extremely low (1.44%). In standard CHNS analysis, a deviation of just 0.1% in absolute mass can result in a relative error of >6%, potentially triggering a false "fail" status.
Comparative Methodology: CIC vs. Schöniger Flask
For a multi-halogenated sulfur compound, standard CHNS analyzers are insufficient. You must choose between high-throughput automation (CIC) and manual precision (Schöniger).
Comparison Matrix
| Feature | Method A: Automated CIC (Recommended) | Method B: Schöniger Flask (Classical) |
| Principle | Pyrohydrolytic combustion ( | Manual combustion in |
| Suitability for F | Excellent. Handles C-F bond rupture efficiently with pyrohydrolysis. | Moderate. Risk of incomplete combustion for polyfluorinated compounds. |
| Interferences | Low.[2] Chromatographic separation resolves | High. Co-existence of Br and F requires specific masking agents or separate aliquots. |
| Sample Req. | Low ( | High ( |
| Throughput | High (Automated). | Low (Manual, labor-intensive). |
| Safety | High (Closed system). | Moderate (Risk of flask over-pressurization). |
Experimental Protocol: Automated CIC Workflow
This protocol is designed as a self-validating system . It ensures that if the result fails, the error can be traced to either the sample (purity) or the instrument (calibration), not the method itself.
Phase 1: System Configuration
-
Instrument: Mitsubishi AQF-2100H or Thermo Scientific Dionex (CIC system) [2].
-
Furnace Temp:
(Inlet) / (Outlet). -
Gas Flow: Ar (Carrier, 200 mL/min),
(Combustion, 400 mL/min). -
Water Supply: 0.5 mL/min (Essential for Pyrohydrolysis:
).
Phase 2: Sample Preparation
-
Homogenization: Grind the sample to a fine powder (<10 µm). Large crystals cause detonation spikes.
-
Weighing: Weigh 2.0–5.0 mg of
into a ceramic boat. -
Additive: Add 10 mg of Tungsten Trioxide (
) .-
Causality:
acts as a combustion aid to prevent the formation of volatile unoxidized carbon and assists in the quantitative release of Sulfur as [3].
-
Phase 3: The "Self-Validating" Run Sequence
To ensure trustworthiness, run the sequence in this exact order:
-
Blank: (Empty boat)
Must show 0 ppm. -
CRM (Standard): 4-Fluorobenzoic Acid (Theoretical F: 13.56%).
-
Acceptance: Must be within
absolute.[3]
-
-
Sample (
): Run in Triplicate. -
CRM (Post-Run): Re-run standard to check for drift.
Phase 4: Detection (Ion Chromatography)
-
Column: Anion Exchange (e.g., Metrosep A Supp 5).
-
Eluent:
buffer. -
Separation:
-
Fluoride (
) elutes early (~3-4 min). -
Bromide (
) elutes mid-run (~8-10 min). -
Sulfate (
) elutes late (~12-14 min).
-
Visualization: The Decision Logic
The following diagram illustrates the logical flow for analyzing a multi-heteroatom compound, ensuring no interference between the Halogens and Sulfur.
Figure 1: Analytical workflow for multi-halogenated sulfur compounds, prioritizing Pyrohydrolytic Combustion (CIC) for separation of F, Br, and S species.
Data Interpretation & Troubleshooting
The 0.4% Rule
Most high-impact journals (JOC, ACS Central Science) require elemental analysis to be within
Target Ranges for
-
C: 33.91% – 34.71%
-
H: 1.04% – 1.84%
-
Br: 28.13% – 28.93%
-
F: 13.17% – 13.97%
-
S: 11.05% – 11.85%
Common Failure Modes
-
Low Fluorine (<13.1%):
-
Cause: Incomplete combustion of the
moiety or reaction of with silica parts. -
Fix: Increase water flow in pyrohydrolysis or add
to the boat.
-
-
High Carbon (>34.7%):
-
Low Sulfur:
-
Cause: Adsorption of
on soot particles. -
Fix: Ensure excess
and proper additive usage.
-
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[5] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[6][7] [Link]
-
Analytik Jena. (2025).[8] Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids. Application Note. [Link]
-
Kuveke, R. E. H., et al. (2022).[9] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link][2]
Sources
- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. iupac.org [iupac.org]
- 8. analytik-jena.com [analytik-jena.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Safety Operating Guide
2-Bromo-7-(difluoromethoxy)benzo[d]thiazole proper disposal procedures
Standard Operating Procedure: Disposal and Management of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
As drug development professionals and analytical chemists scale up the synthesis and application of fluorinated and brominated building blocks, the management of their resulting waste streams becomes a critical operational liability. 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a highly functionalized heterocyclic compound. While its unique structural features—a benzothiazole core, a heavy bromine atom, and a lipophilic difluoromethoxy group—make it highly valuable for medicinal chemistry, these exact features dictate a strict, specialized disposal protocol.
This guide provides the authoritative, step-by-step methodology for the safe handling, segregation, and final destruction of this compound, ensuring compliance with environmental regulations and protecting laboratory infrastructure.
Physicochemical Hazard Profile & Causality
To manage a chemical safely, one must first understand the causality behind its hazards. 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole presents three primary disposal challenges:
-
Aquatic Toxicity (The Benzothiazole Core): Benzothiazole derivatives are notoriously recalcitrant in aquatic environments and are classified as toxic to aquatic life with long-lasting effects[1]. They must never be disposed of via aqueous drain systems, as standard municipal wastewater treatment plants cannot effectively degrade the thiazole ring.
-
Acid Gas Generation (The Halogens): The presence of both bromine and fluorine classifies this compound strictly as Halogenated Organic Waste [2]. If improperly incinerated, these halogens will mineralize into highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF)[3].
-
Dioxin Formation Risk: Halogenated aromatic compounds, when subjected to low-temperature combustion, can undergo structural recombination to form polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs)—some of the most toxic synthetic compounds known.
The Logic of Segregation: Halogenated vs. Non-Halogenated
A critical failure point in many laboratories is the inadvertent mixing of halogenated waste (like 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole) with non-halogenated solvent waste (like acetone or hexane). This must be strictly avoided for two reasons:
-
Thermodynamic Suppression: Halogens act as chemical flame retardants. Introducing them into a non-halogenated waste stream drastically lowers the calorific value (BTU) of the waste. Disposal facilities rely on the high BTU of non-halogenated waste to burn it for energy recovery. Mixing in halogens ruins this stream, forcing the facility to consume supplemental fuel, which exponentially increases disposal costs[4],[5].
-
Infrastructure Corrosion: Non-halogenated waste is often burned in standard industrial boilers. If halogenated compounds are present, the resulting HBr and HF gases will rapidly corrode the unlined steel infrastructure of these boilers[3].
Quantitative Operational Parameters
The following table summarizes the critical quantitative thresholds and parameters that must govern your disposal workflow.
| Parameter | Threshold / Guideline | Operational Rationale |
| Halogen Content Threshold | > 1% (by volume/weight) | Triggers mandatory classification as "Halogenated Waste" to prevent incinerator damage[2]. |
| Max Accumulation Volume | 55 Gallons per SAA | RCRA regulatory limit for standard hazardous waste in a Satellite Accumulation Area (SAA)[5]. |
| Incineration Temperature | > 1000°C (1832°F) | Required to prevent the de novo synthesis of polyhalogenated dioxins/furans during destruction[3]. |
| Fume Hood Face Velocity | ≥ 100 LFM | Minimum ventilation required to prevent inhalation of toxic dust or vapors during waste transfer. |
Waste Management Workflow & Decision Matrix
Figure 1: Decision matrix and operational workflow for halogenated benzothiazole waste management.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Do not proceed to the next phase until the validation step of the current phase is confirmed.
Phase 1: Primary Containment Setup
-
Select the Receptacle: Obtain a chemically compatible container. High-Density Polyethylene (HDPE) jerricans or PTFE-lined amber glass bottles are required. Causality: Unlined metal containers must be avoided, as trace moisture can hydrolyze the compound over time, generating micro-amounts of HF/HBr that will etch and breach the metal.
-
Secondary Containment: Place the primary container inside a chemically resistant polyethylene tray capable of holding 110% of the primary container's volume.
-
Validation: Visually inspect the container threads and body for micro-fractures. Confirm the cap features a vented pressure-relief mechanism if co-mixing with volatile solvents.
Phase 2: Transfer and Accumulation
-
PPE Verification: Don nitrile gloves (double-gloving is recommended when handling halogenated organics), tightly fitting safety goggles, and a flame-resistant laboratory coat.
-
Ventilation: Conduct all waste transfers inside a certified chemical fume hood operating at a minimum of 100 LFM.
-
Transfer: Use a dedicated, static-free funnel to transfer liquid waste mixtures, or a clean spatula for solid residues.
-
Sealing: Immediately remove the funnel and cap the container tightly. Never leave a funnel resting in a waste container.
-
Validation: Perform a dry wipe test on the exterior of the container to ensure no chemical residue was deposited on the outside during transfer.
Phase 3: Labeling and Documentation
-
Attachment: Affix a standard Hazardous Waste Label to the container before the first addition of waste[2].
-
Nomenclature: Explicitly write "2-Bromo-7-(difluoromethoxy)benzo[d]thiazole" on the label. Do not use abbreviations, acronyms, or structural formulas[6].
-
Hazard Identification: Check the boxes for "Toxic" and "Halogenated". Explicitly note the presence of Bromine and Fluorine.
-
Validation: Verify that the accumulation start date is clearly written in indelible ink.
Phase 4: Final Disposal via Incineration Hand-off
-
Scheduling: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department or licensed hazardous waste contractor well before the 6-month accumulation limit is reached[2].
-
Chain of Custody: Ensure the waste manifest specifies routing to a facility equipped for high-temperature halogenated destruction.
-
The Chemistry of Final Destruction: At the disposal facility, the compound will be injected into a rotary kiln incinerator operating above 1000°C with a residence time of >2 seconds[3]. This extreme thermal environment shatters the benzothiazole ring and prevents dioxin formation. The resulting exhaust gas (containing CO2, H2O, HBr, HF, and SO2) is immediately routed through a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the acid gases into harmless salts (NaBr, NaF, Na2SO4) before atmospheric release[3].
References
- "SAFETY DATA SHEET - TCI Chemicals", TCI Chemicals.
- "Hazardous Waste Disposal Guide - Research Safety", Northwestern University.
- "Standards for Owners and Operators of Hazardous Waste Incinerators and Burning of Hazardous Wastes in Boilers and Industrial Furnaces", Environmental Protection Agency (EPA).
- "Hazardous Waste Guide", UTIA Safety Office.
- "Hazardous & Regulated Waste Management Guide", Western Kentucky University.
- "Hazardous Waste Disposal Guide", NSWAI.
Sources
Personal protective equipment for handling 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
Executive Safety Summary & Hazard Assessment
Compound Identity:
-
Chemical Name: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole
-
Chemical Class: Halogenated Heteroaromatic / Fluorinated Benzothiazole
-
Physical State (Predicted): Off-white to pale yellow solid (based on structural analogs like 2-chloro-5-(difluoromethoxy)benzo[d]thiazole).
Risk Profile (Read-Across Toxicology): As a specialized R&D intermediate, specific toxicological data for this exact isomer is likely limited. Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of the parent scaffold (benzothiazole) and its functional groups (bromine, difluoromethoxy).
| Functional Group | Associated Hazard Potential |
| Benzothiazole Core | Acute Toxicity: Many derivatives exhibit acute oral and dermal toxicity (Category 3 or 4).[1] Irritation: Known to cause skin, eye, and respiratory irritation (STOT SE 3).[2] |
| C-2 Bromine | Reactivity: Enhances electrophilicity at the C-2 position. Potential sensitizer.[3] Environmental: Persistent organic pollutant potential. |
| Difluoromethoxy (-OCHF₂) | Lipophilicity: Significantly increases membrane permeability, potentially enhancing systemic absorption of the toxic core. Metabolic Stability: Resists oxidative metabolism, prolonging biological half-life. |
GHS Classification (Conservative Estimate for R&D):
-
Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling. The "Precautionary Principle" applies: treat the compound as a potent bioactive agent until proven otherwise.
| Protection Zone | Equipment Standard | Operational Logic |
| Respiratory | Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Backup: N95 or P100 particulate respirator if handling open powder outside a hood (NOT recommended). | The difluoromethoxy group increases volatility compared to non-fluorinated analogs. Dust inhalation must be strictly prevented.[1][2][3][4][6][7][8] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 or EN 166). | Safety glasses are insufficient due to the potential for fine dust migration or solution splashing. |
| Dermal (Hands) | Double Gloving Strategy: Inner: Nitrile (4 mil). Outer: Nitrile (4–8 mil) or Neoprene. | Halogenated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. |
| Dermal (Body) | Lab Coat: 100% Cotton or Nomex (Fire Resistant). Apron: Chemical-resistant apron for scale-up (>5g). | Synthetic blends can melt onto skin if a fire occurs. The apron protects against splashes during liquid extraction. |
Operational Handling Protocol
Phase 1: Reception & Storage
-
Inspection: Upon receipt, inspect the septum and bottle integrity. Do not open if crystalline residue is visible on the outside of the bottle.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). The C-Br bond can be light-sensitive; ensure the container is amber or foil-wrapped.
-
Segregation: Keep away from strong oxidizing agents and strong bases (which may hydrolyze the difluoromethoxy group or displace the bromine).
Phase 2: Weighing & Solubilization
-
Location: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersion.
-
Solvent Choice: The compound is predicted to be soluble in DMSO, DMF, DCM, and Ethyl Acetate.
-
Note: Avoid protic solvents (methanol/ethanol) if using strong bases in subsequent steps to prevent nucleophilic aromatic substitution at the C-2 position.
-
Phase 3: Reaction Setup
-
Glassware: Use oven-dried glassware. Moisture can degrade the compound or interfere with metal-catalyzed cross-couplings (e.g., Suzuki/Buchwald) often performed on this scaffold.
-
Temperature Control: If heating >50°C, use a reflux condenser. The difluoromethoxy group is generally stable, but thermal decomposition can release HF traces under extreme acidic conditions.
Emergency Response Procedures
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash: 15 mins with soap/water.[3][9] Do NOT use alcohol. | Alcohol increases skin permeability, potentially driving the lipophilic fluorinated compound deeper into the dermis. |
| Eye Contact | Flush: 15 mins at eyewash station.[2][3] Hold eyelids open. | Immediate dilution is critical to prevent corneal damage from the basic nitrogen heterocycle. |
| Spill (Solid) | Wet Wipe: Cover with wet paper towels to prevent dust. Scoop into hazardous waste. | Dry sweeping generates aerosols. Wetting suppresses the dust cloud. |
| Fire | Extinguish: CO₂, Dry Chemical, or Foam.[2][3][4][5] Avoid Water Jet. | Burning halogenated compounds release toxic HBr, HF, and SOx gases. Water jets spread the chemical. |
Decision Logic for Handling Unknown/Novel Intermediates
The following diagram outlines the decision-making process for selecting PPE and handling procedures for R&D compounds like 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole where specific SDS data may be sparse.
Figure 1: Risk Assessment Workflow for Handling Specialized Halogenated Heterocycles.
Waste Disposal & Environmental Compliance
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) if your facility separates them, as the high cost of halogenated waste disposal dictates strict segregation.
-
Labeling: Clearly label as "Contains Fluorine and Bromine - Potential HF/HBr generation on combustion."
-
Prohibition: Never dispose of down the drain. The benzothiazole core is toxic to aquatic life (H411/H412).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzothiazole. PubChem.[10] Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for 2-Chlorobenzothiazole (Analog). ECHA.[10] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. Available at: [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbull.com [chemicalbull.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. synerzine.com [synerzine.com]
- 9. aksci.com [aksci.com]
- 10. Benzothiazole - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
